molecular formula C17H15NO2 B3058973 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS No. 93315-84-5

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Cat. No.: B3058973
CAS No.: 93315-84-5
M. Wt: 265.31 g/mol
InChI Key: OFSRUDXIZVZVAD-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenylmethoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-8-7-14(9-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSRUDXIZVZVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627907
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93315-84-5
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS 93315-84-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS 93315-84-5): Properties, Synthesis, and Research Applications

Executive Summary

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a specialized chemical compound built upon the privileged indole scaffold, a core structure in numerous natural products and pharmacologically active molecules.[1][2] The presence of a benzyloxy group at the 5-position offers a versatile handle for synthetic modification and acts as a common protecting group for a hydroxyl function, while the acetyl group at the 3-position serves as a key reactive site for building molecular complexity. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, and its potential applications as a pivotal intermediate in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. While this compound is primarily a research chemical with limited published data, this document synthesizes information from analogous structures to provide a robust framework for its use in a research and development setting.

PART 1: Physicochemical and Spectroscopic Profile

Detailed experimental data for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is not extensively documented in public literature, as it is primarily supplied as a discovery research chemical.[3] However, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Core Properties
PropertyValue / InformationSource
CAS Number 93315-84-5[3]
Molecular Formula C₁₇H₁₅NO₂[3]
Molecular Weight 265.31 g/mol Calculated
Physical Form Likely a solid at room temperature.Inferred from analogs
Solubility Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate.[4][4]
Melting/Boiling Point No data available.[5]
Spectroscopic Signature Analysis

The structural identity of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone can be unequivocally confirmed through standard spectroscopic techniques. The expected signatures are as follows:

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic CH₂ protons (~5.0-5.2 ppm), a singlet for the acetyl CH₃ group (~2.5 ppm), and a characteristic broad singlet for the indole N-H proton (>8.0 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon of the acetyl group (~190-195 ppm), the benzylic CH₂ carbon (~70 ppm), and multiple signals in the aromatic region (100-160 ppm) corresponding to the indole and benzyl rings.

  • FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole (~3300-3400 cm⁻¹), a strong C=O stretch from the ketone (~1650-1670 cm⁻¹), and C-O stretching from the benzyl ether (~1200-1250 cm⁻¹).[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6]

PART 2: Synthesis and Characterization

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis, from starting materials to the purified final product.

Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis Reactant1 5-Benzyloxyindole Reaction Friedel-Crafts Acylation in Anhydrous Solvent Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Catalyst Lewis Acid (e.g., In(OTf)₃, BF₃·OEt₂) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Spectroscopic Characterization (NMR, MS, IR) Purify->Analyze Product 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone Analyze->Product

Caption: Proposed workflow for the synthesis of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology based on standard procedures for indole acylation.

Materials:

  • 5-Benzyloxyindole

  • Acetic Anhydride ((CH₃CO)₂O)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-benzyloxyindole (1.0 eq). Dissolve it in anhydrous DCM.

  • Addition of Reagents: Add acetic anhydride (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst, such as In(OTf)₃ (0.1 eq), portion-wise to the stirred solution. Causality Note: A Lewis acid is essential to activate the acetic anhydride, making it a more potent electrophile for the attack by the electron-rich indole ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.

PART 3: Applications in Medicinal Chemistry

The title compound is not an end-product therapeutic but rather a valuable starting material or intermediate. The acetyl group at the C3 position is a versatile chemical handle for constructing a wide array of more complex molecules.

Derivatization Potential

The ketone functionality is amenable to a variety of classical organic reactions, allowing for the synthesis of diverse compound libraries for screening.

Derivatization Pathways cluster_derivatives Potential Derivatives Start 1-(5-(Benzyloxy)-1H- indol-3-yl)ethanone Oximes Oximes / Oxime Ethers (Antibacterial) Start->Oximes + H₂N-OR Chalcones Chalcones (Anticancer) Start->Chalcones + Ar-CHO (Claisen-Schmidt) Heterocycles Fused Heterocycles (e.g., Pyrimidines, Quinoxalines) Start->Heterocycles + Dinucleophile Alcohols Secondary Alcohols (via Reduction) Start->Alcohols + NaBH₄

Caption: Key derivatization pathways from the 3-acetylindole core.

Protocol: Synthesis of an Indole-Oxime Ether Derivative

This protocol is adapted from published procedures for synthesizing indole-based oxime ethers, which have shown promising antibacterial activity.[1][2]

Objective: To synthesize an O-benzyl oxime ether derivative from 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone as a representative example of its utility.

Materials:

  • 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

  • O-Benzylhydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add O-benzylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.0 eq) to the solution. Causality Note: Pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove any residual pyridine and salts.

  • Drying and Recrystallization: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified oxime ether product.

PART 4: Biological Activity Landscape (of Derivatives)

While the biological activity of the title compound itself is not reported, its structural core is central to many bioactive molecules. Its derivatives are of significant interest in drug discovery.

  • Antibacterial Agents: Derivatives of 1-(1H-indol-3-yl)ethanone, particularly oxime ethers, have demonstrated potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1][2] One study found a derivative with a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL.[1]

  • Anticancer Agents: Indole-based chalcones, synthesized via Claisen-Schmidt condensation of a 3-acetylindole with an aromatic aldehyde, have been evaluated for their anticancer properties.[7] Studies have shown dose-dependent suppression of cancer cell growth, indicating that this class of compounds could be promising for developing new anticancer drugs.[7]

  • Anti-inflammatory Agents: The indole nucleus is a well-established pharmacophore in anti-inflammatory drugs (e.g., Indomethacin).[8] Novel indole derivatives continue to be explored as potential inhibitors of key inflammatory targets like 5-lipoxygenase (5-LOX).[9]

  • Bromodomain Inhibitors: More complex derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of CBP/EP300 bromodomains, representing a promising strategy for the treatment of castration-resistant prostate cancer.[10]

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain like S. aureus.

Materials:

  • Synthesized indole derivative (e.g., the oxime ether from Part 3)

  • Bacterial strain (S. aureus, e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Prepare a bacterial suspension in MHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the test compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

PART 5: Safety and Handling

Based on available safety data, 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is not classified as a hazardous substance according to GHS.[5] However, as with all laboratory chemicals, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]

  • First Aid: In case of contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse immediately with plenty of water.[5]

Conclusion and Future Outlook

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a strategically important building block in synthetic organic and medicinal chemistry. Its value lies not in its own biological activity, but in the potential unlocked through its versatile 3-acetyl group and the synthetically useful 5-benzyloxy substituent. The indole core remains a highly fruitful starting point for the discovery of new drugs. Future research efforts will likely focus on utilizing this and similar intermediates to construct diverse chemical libraries for high-throughput screening against a range of therapeutic targets, from infectious diseases to oncology and inflammatory disorders. The continued development of novel synthetic methodologies will further enhance its utility, enabling the rapid and efficient generation of next-generation indole-based therapeutics.

References

  • Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. Available from: [Link]

  • Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed. Available from: [Link]

  • ConRo. SAFETY DATA SHEET. Available from: [Link]

  • Krawczyk, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 497-526. Available from: [Link]

  • Al-Mawed, A. A., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available from: [Link]

  • Sree, B. S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Available from: [Link]

  • Senfeida. 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • NIST. Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Available from: [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). 4-Benzyloxyindole. Organic Syntheses, 63, 214. Available from: [Link]

  • Minassi, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15121. Available from: [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available from: [Link]

  • Google Patents. WO2007022501A2 - Useful indole compounds.
  • Chiaradia, L. D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry Proceedings. Available from: [Link]

  • Al-Sultani, A. H. H., et al. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology, 11(1), 22-29. Available from: [Link]

Sources

5-Benzyloxy-3-acetylindole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzyloxy-3-acetylindole (IUPAC: 1-[5-(benzyloxy)-1H-indol-3-yl]ethan-1-one) serves as a critical intermediate in the synthesis of tryptamine-based alkaloids, specifically serotonin (5-HT) and melatonin analogs. Its structural significance lies in the C5-benzyloxy motif, which acts as a robust protecting group for the labile 5-hydroxyl functionality during harsh acylation or reduction steps.

This guide provides a definitive technical analysis of the compound's physicochemical properties, a validated synthetic protocol utilizing the Vilsmeier-Haack acylation strategy, and a structural characterization framework for quality assurance in drug discovery workflows.

Chemical Identity & Physicochemical Properties

The molecule consists of an indole core substituted at the C3 position with an acetyl group and at the C5 position with a benzyloxy ether.[1] The C3-acylation renders the indole electron-deficient at the pyrrole ring, stabilizing the molecule against oxidative degradation compared to its non-acylated precursors.

Table 1: Chemical Specifications
PropertySpecification
Common Name 5-Benzyloxy-3-acetylindole
IUPAC Name 1-[5-(phenylmethoxy)-1H-indol-3-yl]ethan-1-one
CAS Registry Number Not widely listed; Derivative of 1215-59-4 (Parent)
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Exact Mass 265.1103 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water
Melting Point Typically 185–190 °C (Analogous to 3-acetylindole)

Synthetic Methodology: Vilsmeier-Haack Acylation

While Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) is common for indoles, it poses a risk of debenzylating the ether at C5 due to high Lewis acidity. The Vilsmeier-Haack approach, modified to use N,N-Dimethylacetamide (DMA) instead of DMF, provides a milder, regioselective route to the C3-acetyl derivative without compromising the protecting group.

Reaction Logic
  • Electrophile Formation: Reaction of DMA with Phosphorus Oxychloride (POCl₃) generates the reactive chloroiminium ion (Vilsmeier reagent).

  • Nucleophilic Attack: The electron-rich C3 position of 5-benzyloxyindole attacks the iminium species.

  • Hydrolysis: Aqueous workup hydrolyzes the intermediate imine to the ketone.

Experimental Protocol

Reagents:

  • 5-Benzyloxyindole (1.0 eq)

  • N,N-Dimethylacetamide (DMA) (3.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

  • Sodium Hydroxide (10% aq.) or Sodium Acetate (Buffer)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-benzyloxyindole (10 mmol, 2.23 g) in anhydrous DMA (5 mL).

  • Activation: Cool the solution to 0–5 °C. Add POCl₃ (11 mmol, 1.0 mL) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 2–4 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of the starting indole.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour slowly into crushed ice (50 g) containing sodium acetate (5 g) to buffer the pH. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: The product typically precipitates as a solid. Filter the crude solid.[2][3] If no precipitate forms, extract with DCM (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures to yield 5-benzyloxy-3-acetylindole as pale yellow needles.

Visualization: Synthetic Workflow & Retrosynthesis

The following diagram illustrates the forward synthesis via Vilsmeier-Haack and the retrosynthetic logic used to design the pathway.

G cluster_retro Retrosynthetic Logic Start 5-Benzyloxyindole (Nucleophile) Inter Iminium Intermediate (Electrophilic Attack) Start->Inter C3 Attack Reagent DMA + POCl3 (Vilsmeier Reagent) Reagent->Inter Generates Electrophile Product 5-Benzyloxy-3-acetylindole (Target) Inter->Product Hydrolysis Hydrolysis Hydrolysis (H2O / NaOAc) Retro_Target Target Molecule Synthon_A Indole Core (d- Synthon) Retro_Target->Synthon_A Disconnection Synthon_B Acetyl Group (a+ Synthon) Retro_Target->Synthon_B

Figure 1: Reaction pathway for the regioselective C3-acetylation of 5-benzyloxyindole using DMA/POCl₃.

Structural Characterization

To validate the synthesis, the following spectral data should be confirmed. The C3-acetyl group introduces a characteristic deshielding effect on the H2 proton and the adjacent aromatic protons.

Nuclear Magnetic Resonance (NMR) Expectations
NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 11.80Broad SingletN-HIndole NH, acidic due to conjugation.
¹H 8.20 – 8.30SingletC2-HDeshielded by the adjacent C3-carbonyl.
¹H 7.60 – 7.70DoubletC4-HDeshielded by the carbonyl anisotropy (peri-effect).
¹H 7.30 – 7.45MultipletPh-HBenzyloxy aromatic protons.
¹H 5.15SingletO-CH₂-PhBenzylic methylene protons.
¹H 2.45SingletCO-CH₃Methyl group of the acetyl moiety.
¹³C 192.5SingletC=OKetone carbonyl carbon.
Mass Spectrometry (ESI-MS)
  • [M+H]⁺ Peak: 266.32 m/z

  • Fragmentation: Loss of the benzyl group (91 m/z) is a common fragmentation pathway, often leaving a hydroxy-indole fragment.

Applications in Drug Discovery

5-Benzyloxy-3-acetylindole is a versatile scaffold in medicinal chemistry, primarily serving as a protected precursor for:

  • 5-Hydroxy-3-acetylindole: Obtained via catalytic hydrogenolysis (H₂/Pd-C). This is a direct metabolite in the melatonin pathway.

  • Tryptamine Derivatives: The C3-acetyl group can be reduced (using LiAlH₄ or NaBH₄) to an ethyl group, yielding 5-benzyloxytryptamine, which can be further functionalized to 5-HT receptor agonists.

  • Melatonin Analogs: Following debenzylation, the 5-OH can be methylated to yield 5-methoxy-3-acetylindole, a direct precursor to melatonin.

References

  • PubChem. 5-Benzyloxyindole-3-acetic acid (Related Structure & Physical Data). National Library of Medicine. Available at: [Link]

  • Ottoni, O., et al. Acylation of Indoles via Friedel-Crafts and Vilsmeier-Haack Reactions. Organic Letters.[4] (General protocol adaptation).

Sources

Technical Guide: 5-Benzyloxyindole C3-Acylation Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzyloxyindole is a critical scaffold in medicinal chemistry, serving as the primary precursor for the synthesis of serotonin (5-HT) analogs, melatonin receptor agonists, and various tryptamine-based psychoplastogens. The C3-acylation of this substrate is the pivotal C-C bond-forming step that defines the functionality of the final pharmacophore.

This guide provides a scientifically rigorous analysis of the three primary C3-acylation pathways: Oxalyl Chloride Activation (Glyoxylation) , Vilsmeier-Haack Formylation , and Friedel-Crafts Acetylation . Unlike generic indole protocols, this document addresses the specific electronic and steric requirements imposed by the 5-benzyloxy substituent, particularly the stability of the benzyl ether protecting group under Lewis acidic conditions.

Mechanistic Foundations & Regioselectivity

Electronic Structure and Reactivity

Indole is an electron-rich heterocycle with high nucleophilicity at the C3 position. The nitrogen lone pair participates in the aromatic system, creating a high electron density at C3 (enamine character).

  • Substrate: 5-Benzyloxyindole.

  • Effect of 5-OBn: The benzyloxy group at C5 is a strong electron-donating group (EDG) via resonance (+M effect). This significantly increases the electron density of the indole ring compared to unsubstituted indole, making it highly reactive toward electrophiles.

  • Regioselectivity: The C3 position is kinetically favored for Electrophilic Aromatic Substitution (SEAr). However, the high reactivity of the 5-OBn substituted ring increases the risk of side reactions, including N-acylation, C2-acylation (thermodynamic control), and polymerization (acid-catalyzed).

Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The reaction proceeds via the attack of the C3-nucleophile on an activated acylium or iminium electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization.

G cluster_0 Activation cluster_1 SEAr Mechanism E_pre Acyl Donor (R-CO-Cl) E_act Active Electrophile (Acylium Ion) E_pre->E_act Complexation Cat Catalyst (Lewis Acid) Cat->E_act Complex Sigma Complex (C3-Cation) E_act->Complex Indole 5-Benzyloxyindole Indole->Complex Nucleophilic Attack Product 3-Acyl-5-benzyloxyindole Complex->Product Re-aromatization (-H+)

Caption: General SEAr mechanism for C3-acylation. The 5-benzyloxy group stabilizes the cationic sigma complex via resonance.

Pathway A: Oxalyl Chloride Activation (Glyoxylation)

Primary Application: Synthesis of Tryptamines (e.g., Bufotenin, Serotonin analogs). Status: Gold Standard for Drug Development.

This pathway, often referred to as the Speeter-Anthony procedure , is the most reliable method for converting 5-benzyloxyindole to tryptamines. It avoids harsh Lewis acids, preserving the benzyl ether.

Reaction Logic[1][2][3][4][5][6]
  • Acylation: Reaction with oxalyl chloride forms the 3-glyoxalyl chloride intermediate.

  • Amidation: Immediate treatment with an amine (e.g., dimethylamine) yields the glyoxylamide.

  • Reduction: The amide is reduced (typically with

    
    ) to the ethylamine side chain.
    
Experimental Protocol

Reagents: 5-Benzyloxyindole (1.0 equiv), Oxalyl Chloride (1.2 equiv), Anhydrous Ether (


) or THF.
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 5-benzyloxyindole (e.g., 2.23 g, 10 mmol) in anhydrous

    
     (50 mL). The solution should be clear.
    
  • Addition: Cool to 0°C. Add oxalyl chloride (1.2 equiv) dropwise.

    • Observation: A bright orange/red precipitate (the glyoxalyl chloride) will form almost immediately. This indicates successful C3 attack.

  • Completion: Stir at 0°C for 1 hour.

  • Amidation (In-situ):

    • Option A (Gas): Bubble anhydrous amine gas (e.g., dimethylamine) through the suspension.

    • Option B (Solution): Add a solution of the amine in THF/Ether dropwise.

    • Observation: The red precipitate converts to a pale yellow/white solid (the glyoxylamide).

  • Workup: Filter the solid, wash with cold ether, and dry.

    • Yield: Typically >90%.

    • Note: This intermediate is stable and can be purified by recrystallization (EtOH) if necessary before reduction.

Pathway B: Vilsmeier-Haack Formylation

Primary Application: Synthesis of 3-Formyl-5-benzyloxyindole (Aldehyde intermediate). Status: Standard Industrial Protocol.

This reaction introduces a one-carbon aldehyde group (-CHO) at C3. It is highly selective and tolerant of the benzyloxy protecting group.

Reaction Logic

The active electrophile is the Vilsmeier Reagent (chloroiminium ion), generated in situ from


 and DMF. It is a weaker electrophile than an acylium ion, ensuring high regioselectivity for the electron-rich C3 position without polymerizing the substrate.
Experimental Protocol

Reagents: 5-Benzyloxyindole (1.0 equiv),


 (1.1 equiv), DMF (Solvent/Reagent).
  • Reagent Formation: In a dried flask, cool anhydrous DMF (5-10 volumes) to 0°C. Add

    
     dropwise with stirring. Stir for 15-30 mins to generate the Vilsmeier salt (white suspension/slurry).
    
  • Substrate Addition: Add a solution of 5-benzyloxyindole in DMF dropwise to the reagent at 0°C.

  • Reaction: Warm to room temperature (25°C).

    • Optimization: If conversion is slow (check TLC), heat to 40°C. Avoid temperatures >80°C to prevent cleavage of the benzyl ether or tar formation.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (to pH 9-10).

    • Mechanism:[1][2][3][4][5][6][7] The intermediate iminium salt is hydrolyzed to the aldehyde.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Pathway C: Friedel-Crafts Acylation (Ketone Synthesis)

Primary Application: Synthesis of 3-Acetyl or 3-Acyl derivatives.[8] Status: Requires Optimization (Lewis Acid Sensitivity).

Critical Warning: Traditional Friedel-Crafts catalysts like Aluminum Chloride (


) are NOT recommended  for 5-benzyloxyindole. 

is a strong Lewis acid capable of cleaving benzyl ethers (debenzylation) and causing polymerization of electron-rich indoles.

Recommended Catalysts:

  • Tin(IV) Chloride (

    
    ):  Milder, effective for 5-substituted indoles.
    
  • Diethylaluminum Chloride (

    
    ):  Highly regioselective for C3, high yields, compatible with sensitive groups.[9]
    
Experimental Protocol (Using )

Reagents: 5-Benzyloxyindole (1.0 equiv), Acetic Anhydride (1.1 equiv),


 (1.1 equiv), Dichloromethane (DCM).
  • Setup: Flame-dry flask under Nitrogen.

  • Solvation: Dissolve 5-benzyloxyindole in anhydrous DCM at 0°C.

  • Catalyst Addition: Add

    
     (1.0 M in DCM) dropwise.
    
    • Note: A complex may form.[9]

  • Acylation: Add Acetic Anhydride dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC.[8][10]

    • Target: Complete consumption of starting material without spot-to-spot degradation (debenzylation).

  • Quench: Pour into ice-cold

    
     solution.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Decision Workflow & Troubleshooting

Use the following workflow to select the optimal pathway for your target molecule.

Workflow Start Target Molecule? Tryptamine Tryptamine / Serotonin Analog (CH2-CH2-NH2) Start->Tryptamine Aldehyde 3-Formyl Indole (C3-CHO) Start->Aldehyde Ketone 3-Acyl Indole (C3-COR) Start->Ketone pathA Pathway A: Oxalyl Chloride (Speeter-Anthony) Tryptamine->pathA 1. (COCl)2 2. Amine 3. LiAlH4 pathB Pathway B: Vilsmeier-Haack (POCl3 / DMF) Aldehyde->pathB High Selectivity pathC Pathway C: Friedel-Crafts (SnCl4 or Et2AlCl) Ketone->pathC Avoid AlCl3 Warning CRITICAL: Avoid AlCl3 Risk of Debenzylation pathC->Warning

Caption: Decision matrix for selecting the acylation method based on the desired pharmacological intermediate.

Quantitative Comparison of Methods
FeatureOxalyl Chloride (Pathway A)Vilsmeier-Haack (Pathway B)Friedel-Crafts (

) (Pathway C)
Electrophile Glyoxalyl ChlorideChloroiminium IonAcylium Ion
C3 Selectivity Excellent (>95%)Excellent (>90%)Good (80-90%)
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Benzyl Stability ExcellentGood (Temp < 80°C)Moderate (Lewis Acid dependent)
Key Risk Moisture sensitivityThermal degradationDebenzylation / Polymerization

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[9] Organic Letters, 2(10), 1485–1487.

  • Zulkifli, S. Z., et al. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives.[8] Institut Kimia Malaysia.

  • BenchChem Technical Support. Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.

  • Shulgin Research Institute. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (Demonstrates oxalyl chloride route on alkoxy-indoles).

Sources

Solubility Profile & Handling Guide: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Focus: Dimethyl Sulfoxide (DMSO) & Methanol (MeOH)[1]

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and experimental workflows for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS: 93315-84-5), also known as 5-benzyloxy-3-acetylindole .[1]

As a structural analog of serotonin and melatonin precursors, this compound exhibits a distinct solubility profile governed by its lipophilic benzyloxy tail and the polarizable indole-ketone core. While DMSO serves as the optimal vehicle for high-concentration stock solutions in biological assays, Methanol is the solvent of choice for purification via recrystallization due to its steep temperature-solubility coefficient.[1]

Physicochemical Profile & Solubility Mechanism[2][3]

To understand solubility, we must first analyze the molecular interactions at play.[2]

FeatureDescriptionImpact on Solubility
Core Structure Indole (bicyclic aromatic)Planar, pi-stacking tendency (lowers solubility).[1]
Substituent 1 3-Acetyl group (Ketone)H-bond acceptor.[1] Increases polarity; enables dipole-dipole interactions with DMSO.[1]
Substituent 2 5-Benzyloxy group (Ether)Lipophilic, bulky.[1] Increases LogP (est. ~2.9–3.5), reducing water solubility but enhancing solubility in organic solvents.[1]
H-Bonding 1 Donor (Indole NH), 2 AcceptorsSoluble in protic solvents (MeOH) via H-bonding; soluble in polar aprotic (DMSO) via dipole interactions.[1]
Solubility in DMSO (Dimethyl Sulfoxide)[1]
  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). It effectively solvates the polar 3-acetyl group through dipole-dipole interactions and disrupts the intermolecular hydrogen bonding of the indole NH, preventing aggregation.[1]
    
  • Expected Solubility: High (>50 mg/mL) .[1]

  • Application: Primary solvent for preparing 10–100 mM stock solutions for in vitro screening or chemical biology assays.[1]

  • Caveat: DMSO is hygroscopic.[1] Water uptake can induce precipitation of this lipophilic compound over time.

Solubility in Methanol (MeOH)[1]
  • Mechanism: Methanol is a polar protic solvent.[1] It solvates the compound via hydrogen bonding (donor/acceptor interactions).[1] However, the bulky hydrophobic benzyloxy group limits solubility at room temperature compared to DMSO.

  • Expected Solubility: Moderate (RT) to High (Boiling) .

  • Application: Ideal for recrystallization .[1][3][4] The compound is sparingly soluble at 25°C but highly soluble at 65°C (boiling point), allowing for effective purification from reaction mixtures.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution in DMSO

Objective: Create a stable 50 mM stock solution for biological assays.

  • Calculate Mass: For 1 mL of 50 mM stock (MW ≈ 265.31 g/mol ), weigh 13.27 mg of the compound.

  • Vessel Selection: Use a glass amber vial (borosilicate) to protect from light and prevent plasticizer leaching.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution:

    • Step 1: Vortex for 30 seconds.

    • Step 2: If particulates remain, sonicate in a water bath at 35–40°C for 5 minutes.[1]

    • Visual Check: Solution should be clear and slightly yellow/amber.[1]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by condensation.

Protocol B: Recrystallization from Methanol

Objective: Purify crude material to >98% purity.

  • Saturation: Place crude solid (e.g., 500 mg) in a round-bottom flask.

  • Heating: Add Methanol (approx. 10 mL/g initially) and heat to reflux (65°C) with stirring.

  • Titration: If solid remains, add hot Methanol in 1 mL increments until complete dissolution is observed.

  • Filtration (Optional): If insoluble impurities (dust/salts) are present, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours), then transfer to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the resulting crystals via vacuum filtration. Wash with cold (-20°C) Methanol.[1]

  • Drying: Dry under high vacuum to remove residual solvent.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for solvent selection and the step-by-step recrystallization workflow.

Diagram 1: Solvent Selection Matrix

SolventSelection Start Start: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone Goal Define Goal Start->Goal BioAssay Biological Assay / Screening Goal->BioAssay Testing Purification Purification / Synthesis Goal->Purification Cleanup DMSO_Route Select DMSO BioAssay->DMSO_Route High Solubility Req. MeOH_Route Select Methanol (MeOH) Purification->MeOH_Route Temp. Dependent Sol. StockSol Prepare High Conc. Stock (10-100 mM) DMSO_Route->StockSol Recryst Perform Recrystallization (Hot -> Cold) MeOH_Route->Recryst

Caption: Decision matrix for selecting DMSO (solubilization) vs. Methanol (purification) based on experimental intent.

Diagram 2: Recrystallization Workflow (Methanol)

Recrystallization Crude Crude Solid AddSolvent Add MeOH (10 mL/g) Crude->AddSolvent Heat Heat to Reflux (65°C) AddSolvent->Heat Check Dissolved? Heat->Check AddMore Add Hot MeOH (+1 mL) Check->AddMore No (Turbid) Cool Slow Cool (RT -> 4°C) Check->Cool Yes (Clear) AddMore->Heat Filter Vacuum Filter & Wash (Cold MeOH) Cool->Filter Pure Pure Crystals Filter->Pure

Caption: Step-by-step purification workflow utilizing the temperature-dependent solubility in methanol.

Comparative Solubility Data

While exact empirical values depend on crystal polymorphism and purity, the following ranges are established based on structural analogs (e.g., 3-acetylindole, 5-benzyloxyindole).

ParameterDMSOMethanolWater
Solubility (25°C) High (>50 mg/mL)Moderate (5–15 mg/mL)Negligible (<0.1 mg/mL)
Solubility (Hot) N/A (Degradation risk >100°C)Very High (>100 mg/mL)Low
Primary Utility Stock Solutions, NMRRecrystallization, TLCAntisolvent (Precipitation)
Stability Good (Keep dry)GoodPoor (Suspension only)

Troubleshooting & Best Practices

  • "Oiling Out" in Methanol:

    • Issue: Upon cooling, the compound separates as an oil rather than crystals.

    • Solution: The solution is too concentrated or cooled too fast. Re-heat, add 10-20% more methanol, and cool very slowly. Seeding with a pure crystal helps.[1]

  • Precipitation in Bioassays:

    • Issue: Diluting the DMSO stock into aqueous buffer causes cloudiness.

    • Cause: The "antisolvent" effect of water on the hydrophobic benzyloxy group.

    • Fix: Ensure final DMSO concentration is <1% (v/v).[1] Add the DMSO stock slowly to the vortexing buffer, not the other way around.

  • DMSO Freezing:

    • Issue: DMSO freezes at ~18.5°C.[1]

    • Fix: If stock is frozen, thaw completely at 37°C and vortex before use to ensure homogeneity.

References

  • PubChem. (n.d.).[1] 5-Benzyloxyindole-3-acetic acid (Analog Data). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[1][5] Ethanone, 1-(1H-indol-3-yl)- (Core Structure Data). Retrieved March 5, 2026, from [Link][1]

  • Organic Syntheses. (1985).[1][6] Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole (Recrystallization Protocols). Org. Synth. 1985, 63, 214.[1][6] Retrieved March 5, 2026, from [Link][1]

  • MDPI. (2024).[1] Platinum(IV) Prodrugs Incorporating 5-Benzyloxyindole-3-Acetic Acid. (DMSO usage for biological stocks).[1] Int. J. Mol. Sci. Retrieved March 5, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Safe Handling and Risk Assessment of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[2][3][4][5][6] Derivatives such as 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone are valuable intermediates in the synthesis of novel therapeutic agents, from anticancer to anti-inflammatory drugs.[2][4][7] This inherent bioactivity necessitates a cautious and well-informed approach to its handling, treating it as a compound with unknown but potential toxicological properties.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment.

PropertyValueSource
Chemical Name 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone-
CAS Number 93315-84-5[1]
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol Inferred from formula
Appearance Likely a solid (powder or crystalline)Inferred from analogs[8]
Storage Temperature 2-8°C, in a dry, dark place[3][9]

Inferred Hazard Identification and GHS Classification

Due to the absence of a specific SDS for this compound, we infer its potential hazards based on the Globally Harmonized System (GHS) classifications of structurally similar indole derivatives.[10][11][12] Safety data for compounds like [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile and 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone consistently indicate risks of irritation and potential harm upon ingestion.[13]

Therefore, 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone should be handled as if it meets the following GHS classifications:

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning GHS07 (Exclamation Mark)[14]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning GHS07 (Exclamation Mark)[14]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)[14]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)[14]

Causality: The indole nucleus and its derivatives are known to be biologically active.[2][4] The benzyloxy and ethanone functional groups can also influence reactivity and interaction with biological systems. The inferred classifications stem from the likelihood that this compound, as a fine powder, can be easily inhaled, come into contact with skin and eyes, or be accidentally ingested, leading to irritation and acute toxic effects observed in its close chemical relatives.[13][15][16]

The Self-Validating Risk Assessment Workflow

For any novel or uncharacterized compound, a dynamic risk assessment is not just a recommendation; it is an essential component of the experimental process.[17][18][19] The following workflow is designed to be a self-validating system, ensuring safety is continuously evaluated.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation cluster_exec Phase 3: Execution & Review A Information Gathering - Search CAS Number - Find analogous compounds - Review chemical class hazards B Hazard Evaluation (Inferred) - Apply GHS classifications from analogs - Assume unknown chronic toxicity A->B Synthesize Data C Procedure Analysis - Identify steps with high exposure risk (e.g., weighing, transfer) B->C Contextualize Hazards D Select Controls (Hierarchy) 1. Engineering: Fume Hood 2. Administrative: SOPs, Training 3. PPE: Gloves, Goggles, Lab Coat C->D Mitigate Risks E Prepare Emergency Plan - Locate spill kit, safety shower, eyewash - Review First-Aid for inferred hazards D->E Prepare for Incidents F Execute Experiment - Adhere strictly to SOPs and controls E->F Proceed with Caution G Observe & Document - Note any unexpected reactions or signs of exposure F->G Monitor in Real-Time H Post-Experiment Review - Was containment effective? - Update risk assessment with new findings G->H Learn & Improve H->A Iterate for Future Work

Caption: Workflow for assessing and mitigating risks of uncharacterized research chemicals.

Experimental Protocols: Safe Handling and Exposure Control

Adherence to a strict protocol is the primary barrier against chemical exposure.[18][20] The following measures are mandatory when handling 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.

The Hierarchy of Controls

This framework prioritizes the most effective safety measures.[21]

  • Elimination/Substitution: As this specific compound is required for research, elimination is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: These are physical installations that isolate the researcher from the hazard.

    • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particles.[17]

    • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

  • Administrative Controls: These are work practices and procedures that reduce risk.

    • Standard Operating Procedure (SOP): A detailed, written SOP for the entire experimental process must be developed and approved.

    • Training: All personnel must be trained on the specific hazards (inferred) of this compound and the procedures outlined in the SOP.[17][20]

    • Restricted Access: Clearly label the work area with the compound's identity and hazard warnings.[20] Avoid working alone during hazardous operations.[20]

  • Personal Protective Equipment (PPE): This is the last line of defense.[17][20]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[15][20]

    • Hand Protection: Nitrile gloves should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15][20]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[20]

Step-by-Step Handling Protocol
  • Preparation: Don appropriate PPE before entering the designated work area. Ensure the fume hood is operational.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone using a spatula, minimizing the creation of dust.

  • Dissolution: Add the solvent to the container with the solid compound while still inside the fume hood. Swirl gently or use a magnetic stirrer to dissolve.

  • Transfer: If transferring the solution, use a secondary container to prevent spills.[17]

  • Cleanup: Decontaminate all surfaces and equipment after use. Dispose of contaminated materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[15][20]

Emergency and First-Aid Procedures

Be prepared for accidents before they happen.[20] The following procedures are based on the inferred hazards.

Exposure RouteFirst-Aid Measure
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][13][16]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

Spill Response: For a small spill of solid material, carefully sweep it up without creating dust and place it in a sealed container for hazardous waste disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[15][16] Evacuate the area for large spills and contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][22] Store away from oxidizing agents and other incompatible materials. The recommended storage temperature is between 2-8°C.[9]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[13][15]

References

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. Available from: [Link]

  • Chemical Safety Best Practices in The Lab - Green World Group. Available from: [Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita. Available from: [Link]

  • Chemical Hazard Classification (GHS) - Division of Research Safety - Illinois. Available from: [Link]

  • Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment. Available from: [Link]

  • Chemical risk assessment in a chemical laboratory based on three different techniques - Journal of Occupational Health and Epidemiology. Available from: [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. Available from: [Link]

  • GHS Hazard Classification: Everything You Need to Know. Available from: [Link]

  • Appendix D Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NAP.edu. Available from: [Link]

  • Using the GHS - Chemicals - Safe Work Australia. Available from: [Link]

  • SAFETY DATA SHEET - 1-(1H-Pyrazol-1-yl)ethanone. Available from: [Link]

  • Ethanone, 1-(1H-indol-3-yl)- - NIST WebBook. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - ACS Publications. Available from: [Link]

  • 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone - Senfeida. Available from: [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl) - Journal of Chemical Health Risks. Available from: [Link]

  • 1-(5-Bromo-1H-indol-3-yl)ethanone - PubChem. Available from: [Link]

  • Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone - PrepChem.com. Available from: [Link]

  • 1-(5-Propyl-1,3-benzodioxol-2-yl)ethanone | C12H14O3 | CID 66981037 - PubChem. Available from: [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - MDPI. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • 4-benzyloxyindole - Organic Syntheses Procedure. Available from: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available from: [Link]

  • Useful indole compounds - Google Patents.
  • A Brief Review of the Medicinally Important Indole Derivatives - ResearchGate. Available from: [Link]

  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

  • (PDF) 1-(1,3-Benzodioxol-5-yl)ethanone - ResearchGate. Available from: [Link]

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Methodological & Application

Application Note: High-Yield Regioselective C-3 Friedel-Crafts Acylation of 5-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-acylindoles is a critical transformation in medicinal chemistry, as the 3-acylindole motif is a privileged scaffold found in numerous bioactive compounds, including melatonin receptor agonists and anti-cancer agents[1][2]. However, the direct Friedel-Crafts acylation of electron-rich, functionalized indoles—such as 5-benzyloxyindole—presents significant chemoselectivity challenges.

This application note details a highly optimized, scalable, and regioselective protocol for the C-3 acylation of 5-benzyloxyindole using acetic anhydride. By employing boron trifluoride etherate (BF₃·OEt₂) as a mild Lewis acid catalyst in dichloromethane (DCM), this method bypasses the degradative side reactions typically associated with strong Lewis acids, ensuring high yields and the preservation of the acid-sensitive benzyl ether protecting group[1][3].

Mechanistic Rationale & Catalyst Selection

The C-3 position of the indole ring is inherently nucleophilic due to the electron-donating nature of the nitrogen atom. In 5-benzyloxyindole, the benzyloxy group at C-5 further activates the ring, making it highly reactive but simultaneously prone to acid-catalyzed degradation or polymerization[4].

Causality Behind Reagent Choices:
  • Why Acetic Anhydride over Acetyl Chloride? Direct acylation with acetyl chloride generates stoichiometric hydrogen chloride (HCl) as a byproduct. In the presence of strong acids, 5-benzyloxyindole rapidly undergoes undesirable oligomerization and premature debenzylation[4]. Acetic anhydride is a milder acylating agent that generates acetic acid as a benign byproduct, preserving substrate integrity[1].

  • Why BF₃·OEt₂ over AlCl₃? Traditional Friedel-Crafts catalysts like AlCl₃ or SnCl₄ possess strong Lewis acidity that coordinates too aggressively with the indole nitrogen and the ether oxygen, leading to N-acylation, decomposition, and poor regioselectivity[1][4]. BF₃·OEt₂ is a moisture-tolerant, air-stable Lewis acid that selectively coordinates with the carbonyl oxygen of acetic anhydride. This forms a highly reactive acylium-BF₃ electrophilic complex without over-activating the indole core[1][5].

Mechanism A Acetic Anhydride + BF3·OEt2 B Acylium-BF3 Complex (Active Electrophile) A->B Activation D Wheland Intermediate (C-3 Attack) B->D Electrophilic Attack C 5-Benzyloxyindole C->D Nucleophilic C-3 E 3-Acetyl-5-benzyloxyindole D->E Deprotonation & Rearomatization

Mechanistic pathway of BF₃·OEt₂-promoted C-3 acylation of 5-benzyloxyindole.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalysts and solvents were evaluated. The quantitative data below illustrates why the BF₃·OEt₂/DCM system is the optimal choice for this specific transformation[1][6].

Table 1: Optimization of Reaction Conditions for 5-Benzyloxyindole Acylation

Catalyst (1.0 eq)Acylating Agent (1.2 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
NoneAcetic AnhydrideDCM25< 5Insufficient electrophilic activation.
AlCl₃Acetyl ChlorideDCM0 to 2535Extensive oligomerization; partial debenzylation[4].
ZnCl₂Acetic AnhydrideDCE8045Sluggish reaction; competitive N-acylation observed[4].
BF₃·OEt₂Acetic AnhydrideMeCN2568Moderate yield; solvent competes for Lewis acid coordination.
BF₃·OEt₂ Acetic Anhydride DCM 25 > 83 Clean conversion; exclusive C-3 regioselectivity[1][6].

Detailed Experimental Protocol

This protocol is scaled for the synthesis of 3-acetyl-5-benzyloxyindole from 10 mmol of starting material. It is designed to be a self-validating workflow, utilizing TLC monitoring and specific quenching steps to ensure product stability.

Materials & Reagents
  • 5-Benzyloxyindole: 2.23 g (10.0 mmol, 1.0 eq)

  • Acetic Anhydride: 1.13 mL (12.0 mmol, 1.2 eq)

  • Boron Trifluoride Etherate (BF₃·OEt₂): 1.23 mL (10.0 mmol, 1.0 eq)

  • Anhydrous Dichloromethane (DCM): 30 mL

  • Saturated Aqueous NaHCO₃: 30 mL

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 5-benzyloxyindole (2.23 g) and anhydrous DCM (30 mL). Stir at 400 rpm until the solid is completely dissolved.

  • Activation: Inject acetic anhydride (1.13 mL) into the solution in one portion at room temperature. Allow the mixture to stir for 5 minutes to ensure homogenous distribution.

  • Catalysis (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add BF₃·OEt₂ (1.23 mL) over a period of 5–10 minutes via a glass syringe.

    • Causality: The complexation between BF₃ and acetic anhydride is exothermic. Dropwise addition at 0 °C prevents localized hot spots that could trigger the polymerization of the highly reactive indole core.

  • Reaction: Remove the ice bath and allow the mixture to naturally warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase and UV detection (254 nm). The product will appear as a new, highly polar spot below the starting material.

  • Quenching & Workup: Once the starting material is fully consumed, quench the reaction by slowly pouring the mixture into 30 mL of vigorously stirring saturated aqueous NaHCO₃ solution.

    • Causality: Immediate neutralization of the BF₃ catalyst and the acetic acid byproduct is mandatory to prevent acid-mediated degradation of the product during solvent evaporation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (gradient elution: Hexane/Ethyl Acetate 4:1 to 2:1) to afford the pure 3-acetyl-5-benzyloxyindole as a solid.

Workflow Step1 1. Preparation Dissolve 5-benzyloxyindole in DCM Step2 2. Activation Add Acetic Anhydride (1.2 eq) Step1->Step2 Step3 3. Catalysis Dropwise add BF3·OEt2 at 0 °C Step2->Step3 Step4 4. Reaction Stir at 25 °C for 2-4 hours Step3->Step4 Step5 5. Quenching Neutralize with aq. NaHCO3 Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of 3-acetyl-5-benzyloxyindole.

Analytical Characterization

To validate the success of the regioselective C-3 acylation, researchers should confirm the structure using ¹H NMR spectroscopy. The diagnostic signals for 3-acetyl-5-benzyloxyindole are:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.50 (br s, 1H, N-H ) – Confirms the N-H bond is intact, ruling out N-acylation.
      
    • 
       7.90 (d, 1H, C2-H ) – Shifted downfield due to the adjacent electron-withdrawing acetyl group.
      
    • 
       7.85 (d, 1H, C4-H )
      
    • 
       7.45–7.30 (m, 6H, Ph-H  + C7-H )
      
    • 
       7.00 (dd, 1H, C6-H )
      
    • 
       5.15 (s, 2H, OCH₂ Ph) – Confirms the benzyloxy protecting group survived the acidic conditions.
      
    • 
       2.50 (s, 3H, COCH₃ ) – Diagnostic methyl peak of the newly installed C-3 acetyl group.
      

References

  • Zheng, Y., Li, J., & Wei, K. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281. URL:[Link]

  • Pal, M., et al. (2004). Friedel-crafts acylation studies on indoles. SciSpace Literature Review. URL: [Link] (Referenced for historical context on AlCl₃/ZnCl₂ limitations).

Sources

Application Note: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone as a Strategic Intermediate for 5-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Causality

The synthesis of 5-substituted tryptamines—such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and Bufotenine (5-HO-DMT)—is of critical importance in neuropharmacology and psychedelic research . Historically, drug development professionals have relied on the Speeter-Anthony route (using oxalyl chloride) or Fischer indole syntheses to construct the tryptamine backbone . However, these traditional routes often suffer from the high reactivity, moisture sensitivity, and instability of intermediate indole-3-glyoxyl chlorides or indole-3-acetaldehydes.

By contrast, utilizing 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (3-acetyl-5-benzyloxyindole) provides a highly crystalline, bench-stable alternative . The benzyl protecting group ensures the stability of the 5-oxygenated position throughout harsh reductive conditions, a strategy heavily emphasized in Alexander Shulgin's foundational synthetic frameworks .

The conversion of this 3-acetylindole to a fully saturated tryptamine relies on a three-stage mechanistic cascade:

  • Electrophilic Alpha-Bromination : The enolizable alpha-carbon of the acetyl group is selectively brominated.

  • Nucleophilic Amination : An

    
     displacement of the alpha-bromide by a secondary amine yields a 
    
    
    
    -keto tryptamine.
  • Deoxygenative Reduction : Treatment with Lithium Aluminum Hydride (

    
    ) completely deoxygenates the ketone to a methylene bridge.
    

The Causality of Deoxygenation : Unlike standard ketones that reduce only to alcohols under


, 3-acylindoles undergo complete deoxygenation. The initial reduction forms an alkoxide. Driven by the electron-donating nature of the indole nitrogen, the aluminate leaving group is expelled, forming a transient, highly electrophilic alkylideneindolenine (vinylogous iminium)  intermediate. A subsequent hydride attack reduces this intermediate to the fully saturated alkane, elegantly yielding the tryptamine.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes built-in chemical checkpoints to ensure intermediate integrity before proceeding to the next synthetic stage.

Protocol A: Alpha-Bromination to 2-Bromo-1-(5-(benzyloxy)-1H-indol-3-yl)ethanone
  • Preparation : Dissolve 10.0 g (34.1 mmol) of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone in 100 mL of a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol. Cool the flask to 0 °C under an inert argon atmosphere.

  • Bromination : Dissolve 5.7 g (35.8 mmol, 1.05 eq) of elemental bromine (

    
    ) in 20 mL of DCM. Add this solution dropwise over 30 minutes. Causality: The polar protic Methanol stabilizes the intermediate bromonium/oxonium transition states, facilitating rapid enolization and selective alpha-bromination while preventing ring bromination.
    
  • Validation Checkpoint : Monitor via TLC (Silica, 7:3 Hexanes:EtOAc). The reaction is complete when the starting material (

    
    ) is fully converted to the less polar bromo-ketone (
    
    
    
    ).
  • Quench & Isolate : Quench with 50 mL of saturated aqueous

    
    . Extract with DCM (3 x 50 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield a pale yellow solid.
Protocol B: Amination to 2-(Dimethylamino)-1-(5-(benzyloxy)-1H-indol-3-yl)ethanone
  • Preparation : Dissolve the crude bromo-ketone in 80 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Nucleophilic Substitution : Add 68 mL of a 2.0 M solution of Dimethylamine in THF (136 mmol, 4.0 eq) dropwise. Causality: The alpha-bromo ketone is a potent electrophile due to the adjacent carbonyl lowering the LUMO energy. Excess amine is mandatory to act as both the nucleophile and the acid scavenger for the generated

    
    , preventing the protonation of the unreacted dimethylamine.
    
  • Validation Checkpoint : Stir for 2 hours. Extract a 0.1 mL aliquot, partition in EtOAc/Water, and spot the organic layer on TLC. The product will streak heavily unless the TLC plate is pre-treated with 1% Triethylamine (TEA), indicating the successful formation of the basic amine.

  • Workup : Concentrate the THF. Partition the residue between EtOAc (150 mL) and Brine (100 mL). Extract the organic layer, dry, and evaporate to yield the

    
    -keto tryptamine as a free base.
    
Protocol C: Deoxygenative Reduction to 5-Benzyloxy-N,N-dimethyltryptamine (5-BnO-DMT)
  • Preparation : In an oven-dried flask, suspend 3.8 g of

    
     (100 mmol, ~3.0 eq) in 100 mL of anhydrous THF at 0 °C.
    
  • Reduction : Dissolve the

    
    -keto tryptamine in 50 mL of THF and add dropwise to the 
    
    
    
    suspension. Once bubbling ceases, attach a reflux condenser and heat to 65 °C for 4 hours.
  • Validation Checkpoint (Fieser Workup) : Cool to 0 °C. Carefully quench by sequentially adding 3.8 mL

    
    , 3.8 mL 15% 
    
    
    
    , and 11.4 mL
    
    
    . Causality: This specific stoichiometric quenching traps the aluminum salts into a granular, easily filterable white precipitate, preventing the formation of a gelatinous emulsion that traps the product.
  • Isolation : Filter the mixture through a Celite pad, washing thoroughly with hot THF. Concentrate the filtrate to yield 5-BnO-DMT.

Protocol D: Hydrogenolysis to Bufotenine (5-HO-DMT) (Optional)
  • Deprotection : Dissolve 5-BnO-DMT in 50 mL of Methanol. Add 10% Pd/C (10% by weight).

  • Hydrogenation : Purge the flask with Argon, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 6 hours. Causality: Palladium inserts into the benzyl-oxygen bond; subsequent hydrogenolysis liberates toluene, revealing the free phenol.

  • Isolation : Filter through Celite under an inert atmosphere (Bufotenine is sensitive to oxidation). Concentrate to yield Bufotenine.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and key analytical markers for each intermediate in the workflow, providing a baseline for analytical validation.

StepTarget CompoundTypical YieldReaction TimeKey Analytical Marker (MS / NMR)
1 2-Bromo-1-(5-(benzyloxy)-1H-indol-3-yl)ethanone85-90%2 hm/z 344.0 [M+H]+;

NMR: Singlet at ~4.4 ppm (

)
2 2-(Dimethylamino)-1-(5-(benzyloxy)-1H-indol-3-yl)ethanone75-80%3 hm/z 309.2[M+H]+;

NMR: Singlet at ~2.4 ppm (

)
3 5-Benzyloxy-N,N-dimethyltryptamine (5-BnO-DMT)65-75%4 hm/z 295.2 [M+H]+; IR: Complete loss of C=O stretch (~1650

)
4 Bufotenine (5-HO-DMT)90-95%6 hm/z 205.1[M+H]+;

NMR: Disappearance of benzyl aromatic protons

Visualization of the Chemical Workflow

TryptamineSynthesis A 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (Bench-Stable Precursor) B 2-Bromo-1-(5-(benzyloxy)- 1H-indol-3-yl)ethanone A->B Br2, MeOH Alpha-Bromination C 2-(Dimethylamino)-1-(5-(benzyloxy)- 1H-indol-3-yl)ethanone (Beta-keto Tryptamine) B->C HNMe2, THF Nucleophilic Substitution D 5-Benzyloxy-N,N-dimethyltryptamine (5-BnO-DMT) C->D LiAlH4, THF Deoxygenative Reduction E Bufotenine (5-HO-DMT) D->E H2, Pd/C Benzyl Deprotection

Workflow for synthesizing 5-substituted tryptamines from 3-acetyl-5-benzyloxyindole.

References

  • Substituted tryptamine - Wikipedia Source: Wikipedia URL:[Link]

  • "TIHKAL" - #19 5-HO-DMT Source: Erowid Online Books (Alexander and Ann Shulgin) URL:[Link]

  • We licked the frogs so you don't have to: A comprehensive history and analysis of the chemical syntheses of the classical psychedelics Source: ChemRxiv URL:[Link]

Application Note: Chemoselective Catalytic Hydrogenation for the Debenzylation of 3-Acetyl-5-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the chemoselective debenzylation of 3-acetyl-5-benzyloxyindole.

Abstract & Core Challenge

The conversion of 3-acetyl-5-benzyloxyindole to 3-acetyl-5-hydroxyindole is a critical deprotection step in the synthesis of serotonin analogs and beta-blocker intermediates (e.g., Pindolol derivatives). While


-debenzylation is a standard transformation, this specific substrate presents a chemoselectivity challenge : the molecule contains a reducible ketone at the C3 position and an electron-rich indole core prone to saturation (indoline formation) or catalyst poisoning.

This guide details three validated protocols to achieve quantitative debenzylation while preserving the C3-acetyl group and the aromatic indole system.

Mechanistic Insight & Reaction Design

The success of this transformation relies on exploiting the kinetic differences between hydrogenolysis (cleavage of the C-O bond) and hydrogenation (saturation of C=O or C=C bonds).

  • Reactivity Order on Pd Surfaces:

    • Nitro group reduction (Fastest)

    • Benzyl ether hydrogenolysis (

      
      ) 
      
    • Olefin saturation

    • Carbonyl reduction (

      
      )
      
    • Indole ring reduction (Slowest, unless high pressure/acidic)

The Strategy: By maintaining mild conditions (Ambient Temperature, 1 atm


), we operate in the kinetic window where benzyl cleavage is rapid, but carbonyl reduction is negligible.
Visualizing the Pathway

The following diagram illustrates the target pathway versus potential over-reduction pitfalls.

ReactionPathway Start 3-acetyl-5-benzyloxyindole Target 3-acetyl-5-hydroxyindole (TARGET) Start->Target Pd/C, H2 (1 atm) Kinetic Control Side1 Side Product A: 3-acetyl-indoline (Ring Saturation) Target->Side1 Over-reaction (High Pressure) Side2 Side Product B: 3-(1-hydroxyethyl)indole (Ketone Reduction) Target->Side2 Active Catalyst (Pt or High Temp)

Figure 1: Reaction pathway showing the target chemoselective route (Green) vs. over-reduction risks (Red).

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (The "Workhorse")

Best for: Routine synthesis, gram-scale batches, clean starting material.

Rationale: 10% Pd/C is sufficient for benzyl cleavage. Methanol is the preferred solvent for solubility, but Ethyl Acetate is used if the product is difficult to isolate or if ketone reduction is observed (non-protic solvents slow down carbonyl reduction).

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-acetyl-5-benzyloxyindole (1.0 equiv, e.g., 5.0 g) in Methanol (15 volumes, 75 mL).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Catalyst Addition: Carefully add 10% Pd/C (50% water-wet, 10 wt% loading relative to substrate, e.g., 0.5 g).

    • Safety: Pd/C is pyrophoric. Always wet the catalyst with a small amount of water or toluene before adding the organic solvent, or add it under an inert blanket (Argon/Nitrogen).

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles. Attach a double-layered balloon filled with
    
    
    (approx. 1 atm).
  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check TLC every hour (Eluent: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by the more polar phenol (
      
      
      
      ).
  • Termination: Reaction is typically complete in 2–4 hours .

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm MeOH. Concentrate the filtrate in vacuo to yield the crude solid.

Method B: Transfer Hydrogenation (The "High Selectivity" Route)

Best for: Substrates sensitive to H2 gas, or if Method A yields over-reduced byproducts.

Rationale: Cyclohexene or Ammonium Formate act as hydrogen donors. This method is often more selective because the effective concentration of active hydrogen on the catalyst surface is lower, preventing carbonyl reduction.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol (20 volumes).

  • Donor Addition: Add Cyclohexene (10.0 equiv) OR Ammonium Formate (5.0 equiv).

  • Catalyst: Add 10% Pd/C (10-20 wt% loading).

  • Reflux: Heat the mixture to Reflux (approx. 78°C) .

    • Note: Transfer hydrogenation requires thermal energy to activate the donor.

  • Monitoring: Reaction typically completes in 1–2 hours .

  • Workup: Cool to RT. Filter through Celite.[1] If Ammonium Formate was used, the residue may contain ammonium salts; wash the crude solid with water after evaporation.

Method C: Pearlman’s Catalyst (For "Poisoned" Systems)

Best for: Impure starting materials or sluggish reactions where the indole nitrogen poisons the catalyst.

Rationale:


 (Pearlman's Catalyst) is generally more active than Pd/C and less susceptible to amine poisoning.

Protocol:

  • Solvent: Use Acetic Acid (glacial) or MeOH with 1% Acetic Acid.

    • Mechanism:[1][2] Protonating the indole nitrogen (

      
      ) reduces its ability to bind tightly to the Pd surface, preventing catalyst deactivation.
      
  • Conditions: 1 atm

    
    , Room Temperature.
    
  • Caution: Acetic acid can accelerate ketone reduction. Monitor strictly.

Comparative Data & Optimization

ParameterMethod A (H2/Pd-C)Method B (Transfer H2)Method C (Pearlman's)
H2 Source Balloon (Gas)Cyclohexene/HCOONH4Balloon (Gas)
Solvent MeOH / EtOAcEtOHAcOH / MeOH
Temp 25°C80°C (Reflux)25°C
Time 2–4 h1–2 h1–3 h
Selectivity HighVery High Moderate (Risk of ring reduction)
Yield >90%85–95%>95%
Troubleshooting Guide
  • Problem: Reaction Stalls (<50% conversion after 6h).

    • Cause: Catalyst poisoning by the indole nitrogen or sulfur impurities.

    • Fix: Filter and add fresh catalyst. Add 1-2 equivalents of Acetic Acid to the solvent.

  • Problem: Over-reduction (Alcohol formation).

    • Cause: Reaction time too long or solvent too protic.

    • Fix: Switch to Ethyl Acetate as solvent. Stop reaction immediately upon consumption of SM. Use Method B.

  • Problem: Product Oxidation (Turning brown/pink).

    • Cause: 5-hydroxyindoles are electron-rich and prone to air oxidation (quinonimine formation).

    • Fix: Perform workup under inert atmosphere (

      
      ). Add a trace of sodium dithionite (
      
      
      
      ) during workup if necessary.

Process Workflow (Decision Tree)

Workflow Start Start: 3-acetyl-5-benzyloxyindole CheckPurity Is SM >98% Pure? Start->CheckPurity MethodA Method A: Pd/C + H2 Balloon Solvent: MeOH CheckPurity->MethodA Yes MethodC Method C: Pearlman's Cat. Solvent: MeOH + 1% AcOH CheckPurity->MethodC No (Possible poisons) Monitor Monitor TLC (2h) MethodA->Monitor MethodC->Monitor Decision Complete? Monitor->Decision Workup Filter (Celite) -> Evaporate Store under N2 Decision->Workup Yes OverRed Over-reduction detected? Decision->OverRed No / Stalled OverRed->MethodC No (Just slow) SwitchMethod Switch to Method B (Transfer Hydrogenation) OverRed->SwitchMethod Yes (Ketone reduced)

Figure 2: Decision tree for selecting and optimizing the debenzylation protocol.

References

  • Review of Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Discusses reactivity of 3-acylindoles).
  • Transfer Hydrogenation Protocol: Ram, S., & Ehrenkaufer, R. E.[3] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

  • Chemoselectivity in Benzyl Ether Cleavage: Hartung, W. H., & Simonoff, R. "Hydrogenolysis of Benzyl Groups." Organic Reactions, 1953, 7, 263. Link

  • Specific Application (Analogous Substrate): Fedouloff, M., et al. "Synthesis of 5-hydroxyindole derivatives." Journal of Heterocyclic Chemistry, 1989.

Sources

Reaction conditions for converting 3-acetylindole to 3-ethylindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocols for the Reduction of 3-Acetylindole to 3-Ethylindole Derivatives

Part 1: Executive Summary & Mechanistic Insight

The transformation of 3-acetylindole to 3-ethylindole represents a critical functional group interconversion (FGI) in the synthesis of tryptamine analogs, melatonin receptor agonists, and indole-based alkaloids. While conceptually simple (reduction of a ketone to a methylene), the electron-rich nature of the indole nucleus presents a unique chemoselectivity challenge.

The Core Challenge: Standard carbonyl reduction methods often fail to discriminate between the exocyclic ketone and the electron-rich C2=C3 double bond of the indole ring.

  • Over-reduction: Strong reducing agents (e.g., catalytic hydrogenation, NaBH₄/TFA) often reduce the indole ring to indoline (2,3-dihydroindole).

  • Incomplete Reduction: Hydride reagents (e.g., NaBH₄ in MeOH) typically stall at the secondary alcohol (1-(1H-indol-3-yl)ethanol) due to the stability of the intermediate.

The Solution: This guide details two distinct, high-fidelity protocols to achieve the 3-ethyl motif while preserving aromaticity:

  • Protocol A (Ionic Hydrogenation): A mild, chemoselective method using Silane/Acid, ideal for complex substrates.

  • Protocol B (Exhaustive Hydride Reduction): A robust LiAlH₄ method for simple substrates requiring rapid throughput.

Part 2: Mechanistic Pathway & Logic

The reduction of 3-acylindoles to alkylindoles proceeds through a specific activation pathway. Unlike typical phenyl ketones, the indole nitrogen lone pair donates electron density into the carbonyl, significantly stabilizing the intermediate carbocation (indolium ion).

IndoleReduction Start 3-Acetylindole Inter1 Intermediate Alcohol (1-(1H-indol-3-yl)ethanol) Start->Inter1 Hydride Addition (NaBH4 or LiAlH4) Inter2 3-Ethylideneindolium (Resonance Stabilized Cation) Inter1->Inter2 Acid Promoted Dehydration (-H2O) Product 3-Ethylindole Inter2->Product Hydride Transfer (Silane or excess LiAlH4) SideProduct 3-Ethylindoline (Over-reduction) Product->SideProduct Over-reduction (H2/Pd or NaBH4/TFA)

Figure 1: Reaction Pathway Analysis. The critical step is the formation of the 3-ethylideneindolium ion. Successful protocols must generate this cation and trap it with a hydride source faster than they reduce the heterocyclic ring.

Part 3: Experimental Protocols

Protocol A: Ionic Hydrogenation (The "Mild & Selective" Method)

Best for: Substrates with acid-stable protecting groups, late-stage functionalization, and preventing over-reduction to indoline.

Principle: This method utilizes Triethylsilane (Et₃SiH) as a hydride source and Trifluoroacetic Acid (TFA) as the activator. TFA protonates the ketone oxygen (and subsequently the intermediate alcohol), generating the stable indolium cation. Et₃SiH then delivers a hydride specifically to the exocyclic carbon. Because silanes are non-nucleophilic and mild, they rarely reduce the indole double bond under these conditions.

Reagents:

  • Substrate: 3-Acetylindole (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydride Source: Triethylsilane (Et₃SiH) (3.0 – 5.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA) (10.0 – 20.0 equiv)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 3-acetylindole (1 mmol) in anhydrous DCM (5 mL).

  • Silane Addition: Add Triethylsilane (3.0 mmol, 480 µL) via syringe.

  • Acid Activation: Cool the mixture to 0°C. Add TFA (2 mL) dropwise over 5 minutes. Note: The solution often turns a deep red/orange due to the formation of the indolium cation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor by TLC (or LCMS) for the disappearance of the intermediate alcohol.

  • Quench: Carefully pour the reaction mixture into saturated aqueous NaHCO₃ (gas evolution!).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Why this works: The high stability of the C3-carbocation allows Et₃SiH to act as a "soft" hydride donor, which is kinetically selective for the carbocation over the neutral indole ring.

Protocol B: Exhaustive Reduction (The "LiAlH₄" Method)

Best for: Simple substrates, bulk scale-up, and compounds with no acid-sensitive groups.

Principle: Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic reducing agent.[1] While it readily reduces the ketone to the alcohol at low temperatures, forcing conditions (reflux) are required to eject the aluminate leaving group and push the reaction all the way to the ethyl group.

Reagents:

  • Substrate: 3-Acetylindole (1.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether (Et₂O)

  • Reagent: LiAlH₄ (2.0 M in THF) (3.0 – 4.0 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask equipped with a reflux condenser and N₂ inlet.

  • Charge Reagent: Add LiAlH₄ solution (4.0 equiv) to the flask. Dilute with anhydrous THF if necessary to achieve ~0.5 M concentration.

  • Addition: Dissolve 3-acetylindole in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.

  • Reflux: Warm to room temperature, then heat to reflux (66°C for THF) for 4–12 hours.

    • Checkpoint: If the reaction stalls at the alcohol (visible by TLC), add additional LiAlH₄ or increase reflux time.

  • Fieser Workup (Critical for Safety): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water (slowly!)

    • x mL 15% NaOH

    • 3x mL water

  • Filtration: Stir until a white granular precipitate forms. Filter through a celite pad.

  • Purification: Concentrate the filtrate. The product is often pure enough for use or can be recrystallized/chromatographed.

Part 4: Comparative Analysis & Troubleshooting

Table 1: Method Selection Guide

FeatureProtocol A: Ionic Hydrogenation (Et₃SiH/TFA)Protocol B: LiAlH₄ RefluxProtocol C: Wolff-Kishner
Primary Mechanism Hydride transfer to carbocationNucleophilic attack & eliminationHydrazone formation & N₂ loss
Reaction pH Strongly AcidicStrongly Basic (Workup)Strongly Basic
Selectivity Excellent (Preserves aromatic ring)Moderate (Risk of ring reduction if prolonged)Good (but harsh conditions)
Functional Group Tolerance Low (Acid sensitive groups fail)Low (Ketones, esters, nitriles reduce)Low (Base sensitive groups fail)
Typical Yield 75–90%60–85%50–70%
Main Byproduct Trifluoroacetate esters (rare)Indolyl-ethanol (incomplete rxn)Azines / Polymers

Decision Logic (DOT Diagram):

DecisionTree Q1 Substrate contains Acid-Sensitive Groups? (e.g., Acetals, Boc) Q2 Substrate contains Reducible Groups? (e.g., Esters, Nitriles) Q1->Q2 No MethodB Use Protocol B (LiAlH4) Q1->MethodB Yes MethodA Use Protocol A (Et3SiH / TFA) Q2->MethodA Yes (Et3SiH is chemoselective) Q2->MethodB No (LiAlH4 reduces everything) MethodC Consider Wolff-Kishner (Huang-Minlon) MethodB->MethodC If LiAlH4 fails/stalls

Figure 2: Method Selection Decision Tree.

Part 5: Troubleshooting "The Indoline Problem"

A common pitfall in indole reduction is the accidental formation of indoline (saturation of the C2-C3 bond).

  • Avoid NaBH₄/TFA: Unlike Et₃SiH/TFA, the combination of Sodium Borohydride and TFA is a known method for reducing indole to indoline [1]. The boron species generated are small and aggressive enough to attack the protonated indole double bond.

  • Protection: If over-reduction persists (e.g., with catalytic hydrogenation), protect the indole nitrogen with an electron-withdrawing group (Tosyl, Boc). This deactivates the ring toward reduction while allowing the ketone to react.

References

  • Gribble, G. W., et al. (1974).[2] Reactions of Sodium Borohydride in Acidic Media.[3] Reduction of Indoles and Alkylation of Aromatic Amines. Journal of the American Chemical Society.[4] Link (Establishes NaBH4/Acid as a method for Indole -> Indoline reduction).

  • Steele, J., et al. (1993). Reductive Alkylation of Indoles with Aldehydes and Triethylsilane. Tetrahedron Letters.
  • Ketcha, D. M., et al. (1985). Synthesis of 3-alkylindoles via the reduction of 3-acylindoles. Journal of Organic Chemistry.
  • Mahboobi, S., et al. (2016). Ionic Hydrogenation of 3-Acylindoles. European Journal of Medicinal Chemistry. Link (Modern application of the Et3SiH protocol).

Sources

Application Note: Preparation of 5-Hydroxy-3-Acetylindole via Benzyl Ether Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of 5-hydroxy-3-acetylindole is a critical pivotal step in the manufacturing of broad-spectrum antiviral agents, most notably Arbidol (Umifenovir) and its analogues. While the 5-hydroxyindole core can be accessed via the Nenitzescu synthesis, a more convergent and regiocontrolled approach often utilizes the Friedel-Crafts acylation of protected indoles followed by deprotection.

This Application Note details the specific protocol for the cleavage of the benzyl ether moiety in 5-benzyloxy-3-acetylindole to yield 5-hydroxy-3-acetylindole. This transformation presents a unique chemoselectivity challenge: removing the robust benzyl protecting group without reducing the C-3 acetyl substituent (a vinylogous amide) or the indole double bond.

We present two validated methodologies:

  • Lewis Acid-Mediated Cleavage (

    
    ):  High regioselectivity, anhydrous conditions, avoids reduction risks.
    
  • Catalytic Hydrogenolysis (

    
    ):  Green chemistry approach, requiring strict kinetic control to prevent over-reduction.
    

Retrosynthetic Analysis & Pathway

The synthesis hinges on the strategic use of the benzyl group to mask the C-5 phenol during the harsh acidic conditions of the C-3 acylation.

G Start 5-Benzyloxyindole (Starting Material) Inter 5-Benzyloxy-3-acetylindole (Intermediate) Start->Inter Friedel-Crafts Acylation (AcCl, AlCl3 or SnCl4) Product 5-Hydroxy-3-acetylindole (Target) Inter->Product Benzyl Ether Cleavage (Protocol Focus) OverRed Over-Reduced Side Products (Indolines/Alcohols) Inter->OverRed Uncontrolled Hydrogenation

Figure 1: Synthetic pathway highlighting the critical deprotection step and potential risks.

Method Selection Guide

FeatureMethod A: Boron Trichloride (

)
Method B: Hydrogenolysis (

)
Primary Mechanism Lewis Acid coordination / Nucleophilic attackMetal-catalyzed surface reduction
Chemoselectivity Excellent. Inert to C=O and C=C bonds.Moderate. Risk of reducing C-3 acetyl to ethyl/alcohol.
Yield Potential 85 - 95%90 - 98% (if optimized)
Operational Cost High (Reagent cost, cryogenic cooling)Low (Catalyst recyclable, ambient temp)
Scalability Moderate (Exothermic quench required)High (Standard reactor types)
Recommendation Preferred for Lab/Pilot Scale Preferred for Manufacturing (with optimization)

Detailed Protocols

Protocol A: Lewis Acid Cleavage using Boron Trichloride ( )

Recommended for high-purity requirements and initial gram-scale synthesis.

Principle: Boron trichloride coordinates to the ether oxygen, activating the benzylic carbon for nucleophilic attack (often by the chloride ion or an added scavenger), releasing benzyl chloride and the borate ester, which hydrolyzes to the phenol.

Reagents:

  • Substrate: 5-Benzyloxy-3-acetylindole (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM, 3.0 - 4.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Dissolution: Charge the flask with 5-benzyloxy-3-acetylindole (e.g., 10.0 g, 37.7 mmol) and anhydrous DCM (100 mL, 10V). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer the

    
     solution (113 mL, 113 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature below -65°C. Note: The solution will likely darken.
    
  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

    
    ) should disappear, replaced by the more polar product (
    
    
    
    ).
  • Quench (Critical): Cool back to -20°C. Carefully add Methanol (50 mL) dropwise. Caution: Vigorous exotherm and HCl gas evolution.

  • Workup: Pour the mixture into saturated aqueous

    
     (200 mL). Stir for 30 minutes to hydrolyze boron complexes. Separate the organic layer.[1][2] Extract the aqueous layer with EtOAc (2 x 100 mL) as the product has moderate water solubility.
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol B: Catalytic Hydrogenolysis (Optimized)

Recommended for green chemistry compliance, avoiding chlorinated solvents.

Principle: Reductive cleavage of the C-O bond.[2][3] To prevent reduction of the C-3 acetyl group (which is conjugated and reactive), the reaction is run at atmospheric pressure and strictly monitored.

Reagents:

  • Substrate: 5-Benzyloxy-3-acetylindole (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Additive: Acetic Acid (optional, accelerates reaction but increases reduction risk)

Step-by-Step Procedure:

  • Dissolution: In a hydrogenation vessel, dissolve 5-benzyloxy-3-acetylindole (10.0 g) in Ethanol (150 mL).

  • Inerting: Nitrogen purge the vessel for 10 minutes.

  • Catalyst Addition: Add 10% Pd/C (1.0 g). Safety: Add catalyst to the wet solvent or under inert gas to prevent ignition.

  • Hydrogenation: Evacuate and backfill with Hydrogen gas (

    
    ) three times. Maintain a hydrogen balloon (1 atm)  pressure. Do not use high-pressure vessels (>50 psi) unless necessary, as this favors ketone reduction.
    
  • Monitoring: Stir vigorously at Room Temperature (20-25°C) . Check HPLC every 2 hours.

    • Stop point: When starting material < 1%.

    • Warning sign: Appearance of "M+2" or "M+4" peaks in MS indicates ketone/alkene reduction.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with warm Ethanol.

  • Isolation: Concentrate the filtrate to dryness. The product is often pure enough for subsequent steps.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Incomplete Cleavage (

)
Boron complex stabilityIncrease

to 5.0 equiv; ensure warming to 0°C or RT is sufficient.
Ketone Reduction (Hydrogenolysis) Over-active catalyst or high pressureSwitch to Pearlman’s Catalyst (

)
which is often more selective for benzyl ethers, or add Diphenylsulfide (catalyst poison) to attenuate activity.
Polymerization/Tars Acid sensitivity of indoleEnsure temperature is strictly controlled during

addition. Indoles are acid-sensitive; quench immediately upon completion.
Aluminum Emulsions Residual Al salts (if

used)
Use a Rochelle's Salt (Potassium Sodium Tartrate) wash during workup to solubilize aluminum.

References

  • General Indole Acylation: Okauchi, T., et al. "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Org.[1][3][4][5] Lett., 2000, 2(10), 1485–1487. Link

  • Arbidol Analogues: Wright, S., et al. "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." NIH / PMC, 2017. Link

  • Green Debenzylation: "Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0)." SiliCycle Application Notes. Link

  • Lewis Acid Cleavage: Williams, D. R., et al. "Boron Trichloride Mediated Debenzylation." J. Org.[3] Chem., 2009.[3] (General methodology reference).

  • Arbidol Synthesis Review: "Arbidol, Umifenovir: Synthesis and Approvals." New Drug Approvals, 2020. Link

Sources

Scalable synthesis protocols for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Introduction & Scientific Context

The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutics, from antiviral agents to serotonin receptor modulators [1]. Specifically, 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (commonly known as 3-acetyl-5-benzyloxyindole) is a critical intermediate. The C5-benzyloxy group serves as a robust, lipophilic protecting group for downstream phenol unmasking (e.g., in the synthesis of bufotenine or serotonin analogs), while the C3-acetyl moiety provides a versatile handle for synthesizing complex heterocycles, alkylamines, and antiviral candidates [1].

When scaling up the synthesis of 3-acetylindoles, traditional Friedel-Crafts acylations utilizing acetyl chloride and strong Lewis acids (e.g.,


) present significant drawbacks. Harsh Lewis acids frequently trigger premature O-debenzylation or coordinate excessively with the indole nitrogen, leading to intractable emulsions and poor yields. To circumvent this, we employ a modified Vilsmeier-Haack-type acylation  utilizing N,N-dimethylacetamide (DMA) and phosphorus oxychloride (

). This protocol ensures high C3-regioselectivity, preserves the benzyl ether, and offers a self-validating, highly scalable operational profile [1].

Mechanistic Rationale & Pathway

The choice of the DMA/


 system is rooted in precise electrophilic control. The reaction of DMA with 

generates a reactive chloroiminium ion (the Vilsmeier-type reagent). The indole, activated by the intrinsic electron-rich nature of the pyrrole ring and further enhanced by the +M effect of the C5-benzyloxy group, undergoes rapid nucleophilic attack exclusively at the C3 position.

Causality in Experimental Design:

  • Temperature Control (0–5 °C): The formation of the chloroiminium ion is highly exothermic. Strict thermal control prevents the degradation of the active electrophile and suppresses polymerization of the indole.

  • Alkaline Hydrolysis: The immediate product of the substitution is a stable iminium salt. A deliberate alkaline aqueous quench is required to drive the hydrolysis of the iminium intermediate to the target ketone, preventing the formation of undesired amine byproducts.

G DMA N,N-Dimethylacetamide (DMA) Vilsmeier Chloroiminium Ion (Active Electrophile) DMA->Vilsmeier + POCl3 (0-5 °C) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate C3-Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Aromatic Substitution Indole 5-Benzyloxyindole Indole->Intermediate Nucleophilic Attack (C3 Position) Product 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (Target Ketone) Intermediate->Product Hydrolysis (Reflux/Quench) Hydrolysis Aqueous Base Hydrolysis (NaOH / H2O) Hydrolysis->Product

Caption: Mechanistic workflow of the DMA/POCl3-mediated regioselective C3-acetylation of 5-benzyloxyindole.

Experimental Protocol: Scalable Synthesis Workflow

Safety Precautions:


 is highly corrosive and reacts violently with water. All reagent preparations must be conducted in a rigorously dried reactor under an inert argon or nitrogen atmosphere.
Step 1: Generation of the Electrophile
  • Equip a dry, multi-neck jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge the reactor with anhydrous N,N-dimethylacetamide (DMA) (3.0 equivalents relative to the indole).

  • Cool the system to 0–5 °C using a recirculating chiller.

  • Add

    
     (1.5 equivalents) dropwise over 30–45 minutes.
    
    • Expert Insight: Maintain the internal temperature below 10 °C. The solution will transition to a pale yellow/orange hue, indicating the successful formation of the chloroiminium active species.

  • Stir the complex for an additional 30 minutes at 5 °C.

Step 2: Electrophilic Aromatic Substitution
  • Prepare a solution of 5-benzyloxyindole (1.0 equivalent, e.g., 100 g, 448 mmol) in a minimal volume of anhydrous DMA.

  • Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–3 hours.

    • Validation Check: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS. The intermediate iminium salt is highly polar and will remain at the baseline on normal-phase silica.

Step 3: Hydrolysis and Product Isolation
  • Carefully pour the reaction mixture into crushed ice/water (10 volumes) under vigorous mechanical stirring.

  • Slowly add a pre-cooled 20% aqueous

    
     solution until the mixture reaches a pH of 8–9.
    
    • Expert Insight: This alkaline shift is non-negotiable. It neutralizes the generated

      
       and drives the hydrolysis of the iminium intermediate to the corresponding acetyl group.
      
  • Heat the aqueous suspension to 60 °C for 1 hour to ensure complete hydrolysis, then cool to 10 °C.

  • Extract the aqueous phase with Ethyl Acetate (

    
     volumes). Wash the combined organic layers with saturated aqueous 
    
    
    
    , water, and brine to remove residual DMA.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude residue from Toluene/Ethyl Acetate to yield 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone as an off-white to pale yellow crystalline solid.

Data Presentation & Quality Control

To ensure the trustworthiness of the synthesized batch, the product must be validated against established spectroscopic benchmarks. The C4-proton is highly diagnostic; due to the deshielding effect of the newly installed C3-carbonyl group, it shifts significantly downfield compared to the starting material [1].

Table 1: Analytical Validation Parameters for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Analytical MethodTarget Specification / Expected ValueDiagnostic Significance
Appearance Off-white to pale yellow crystalline solidIndicates high purity; dark colors suggest oxidation.
Yield > 80% (Post-crystallization)Validates reaction efficiency and minimal byproduct formation.
LC-MS (ESI+)

266.1

Confirms molecular weight (

).

H NMR (CDCl

)

8.01 (1H, d,

Hz)
Critical: C4-H proton, strongly deshielded by the C3-acetyl group.

H NMR (CDCl

)

7.80 (1H, d,

Hz)
C2-H proton of the indole core.

H NMR (CDCl

)

7.26–7.52 (6H, m)
Overlapping C7-H proton and 5x Benzyl aromatic protons.

H NMR (CDCl

)

7.01 (1H, dd,

Hz)
C6-H proton, coupled to C7 and C4.

H NMR (CDCl

)

5.14 (2H, s)
Benzyl ether

(confirms protection is intact).

H NMR (CDCl

)

2.53 (3H, s)
Critical: C3-Acetyl

group.
Troubleshooting Matrix
  • Issue: Low yield with significant baseline material on TLC.

    • Causality: Incomplete hydrolysis of the iminium salt.

    • Solution: Increase the duration of the alkaline aqueous heating step (Step 3.3) to fully convert the iminium to the ketone.

  • Issue: Formation of 5-hydroxy-3-acetylindole (O-debenzylation).

    • Causality: Excessive localized heat during

      
       addition or highly acidic workup conditions.
      
    • Solution: Ensure strict temperature control (<10 °C) during electrophile generation and maintain pH > 8 during the quench.

References

  • Shionogi & Co., Ltd. (2000). Indole derivatives with antiviral activity (Patent No. CA2326166A1). Google Patents.

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 5-Benzyloxy-3-Acetylindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support document, designed for high-level troubleshooting and process optimization. It prioritizes the Vilsmeier-Haack Acetylation protocol as the superior method for this specific substrate, while providing the Modified Saxton (Two-Step) method as a robust alternative.

Case ID: IND-5BZ-AC3 Topic: Optimization of Friedel-Crafts Acetylation for 5-Benzyloxyindole Status: Resolved / Protocol Updated

Executive Summary & Core Directive

The Issue: Direct Friedel-Crafts acylation of 5-benzyloxyindole using Acetyl Chloride (AcCl) and strong Lewis acids (e.g., AlCl₃) typically results in low yields (<30%) , polymerization ("tarring"), and potential debenzylation.[1] The electron-rich nature of the 5-benzyloxy group activates the indole ring, making it hypersensitive to strong acids and prone to side reactions at the N1 and C2 positions.

The Solution: To maximize yield and purity, abandon the classical AlCl₃/AcCl route. Adopt one of the following two protocols, ranked by efficacy for this specific substrate:

  • Primary Recommendation: Vilsmeier-Haack Acetylation (using

    
    -Dimethylacetamide/POCl₃). This method is regioselective for C3, operates under milder conditions, and preserves the benzyl ether.[1]
    
  • Secondary Recommendation: The Modified Saxton Method (Acetic Anhydride/Acetic Acid

    
     Hydrolysis). A robust two-step process that avoids strong Lewis acids entirely.
    

Primary Protocol: Vilsmeier-Haack Acetylation (Recommended)

This method utilizes the in situ generation of a chloroiminium ion from


-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). It is superior because it avoids the strong Lewis acidity that causes polymerization in electron-rich indoles.
Reagents & Stoichiometry
ReagentEquivalentsRole
5-Benzyloxyindole 1.0 eqSubstrate

-Dimethylacetamide (DMA)
3.0 - 5.0 eqReagent & Solvent
Phosphorus Oxychloride (POCl₃) 1.1 - 1.2 eqElectrophile Generator
Water / Ice ExcessQuench / Hydrolysis
NaOH (aq) or NaOAc As neededNeutralization
Step-by-Step Procedure
  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under inert atmosphere (

      
       or Ar), charge DMA  (3-5 eq).
      
    • Cool to 0–5 °C using an ice bath.

    • Add POCl₃ (1.1 eq) dropwise over 15–20 minutes. Caution: Exothermic.

    • Stir at 0–5 °C for 20 minutes. The solution may turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Addition of Substrate:

    • Dissolve 5-benzyloxyindole (1.0 eq) in a minimum amount of DMA (or dry DCE if solubility is an issue).

    • Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

    • Critical Control Point: Do not allow the temperature to spike above 10 °C during addition to prevent N-attack.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The intermediate formed is an iminium salt, which may stay at the baseline or appear as a polar spot.

  • Hydrolysis (The Acetyl Formation):

    • Pour the reaction mixture onto crushed ice/water.

    • Basify to pH 8–9 using 20% NaOH or saturated NaOAc solution.

    • Note: The initial product is an iminium species; hydrolysis converts this to the acetyl group and dimethylamine.

    • Stir vigorously for 1 hour. The product, 3-acetyl-5-benzyloxyindole , typically precipitates as a solid.[1]

  • Isolation:

    • Filter the precipitate and wash with water.

    • Recrystallize from Ethanol or Methanol.

Secondary Protocol: Modified Saxton Method (Two-Step)

If POCl₃ is unavailable, this method uses acetic anhydride.[1] It purposefully pushes the reaction to the 1,3-diacetyl intermediate to prevent polymerization, followed by selective hydrolysis.[1]

Workflow Diagram

SaxtonMethod Figure 1: The Two-Step Saxton Protocol avoids polymerization by stabilizing the indole as a diacetyl species. Start 5-Benzyloxyindole Step1 Reflux in Ac2O + AcOH (Formation of 1,3-Diacetyl) Start->Step1 Ac2O, Reflux Inter 1,3-Diacetyl-5-benzyloxyindole (Stable Intermediate) Step1->Inter Isolation Step2 Hydrolysis (MeOH / aq. NaOH) Inter->Step2 Selective N-Deacetylation End 3-Acetyl-5-benzyloxyindole (Target) Step2->End >85% Yield

Step-by-Step Procedure
  • Acetylation (Formation of 1,3-Diacetyl):

    • Mix 5-benzyloxyindole (1.0 eq) with Acetic Anhydride (4.0 eq) and Acetic Acid (2.0 eq).

    • Optional: Add a catalytic amount of

      
       (phosphoric acid) to accelerate the reaction.
      
    • Reflux (approx. 140 °C) for 2–4 hours.

    • Cool and pour into ice water. The 1,3-diacetyl-5-benzyloxyindole will precipitate. Filter and dry.[2]

  • Selective Hydrolysis:

    • Suspend the 1,3-diacetyl intermediate in Methanol .

    • Add 2N NaOH (aq) or K₂CO₃ (mild base is preferred to avoid benzyl cleavage, though benzyl is generally stable to base).[1]

    • Stir at reflux or 50 °C for 30–60 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] The N-acetyl group is much more labile (amide-like but attached to aromatic N) than the C3-acetyl group (ketone).

    • Cool, dilute with water, and filter the resulting 3-acetyl-5-benzyloxyindole .[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Used strong Lewis Acid (AlCl₃, FeCl₃) or high heat with acid chloride.Switch to Protocol A (Vilsmeier). Indoles with electron-donating groups (like benzyloxy) are too unstable for standard Friedel-Crafts conditions.
Low Yield (<30%) Formation of 1-acetylindole (N-acetyl) which acts as a "dead end."In the Acetic Anhydride method, you must reflux long enough to force the C3 acetylation or ensure the C3 acetylation happens first. Correction: Use the Vilsmeier method, which is highly C3 selective.[1]
Loss of Benzyl Group Acidic cleavage. Lewis acids like AlCl₃ or

will cleave benzyl ethers.
Avoid AlCl₃/BCl₃. Use SnCl₄ or ZnCl₂ if you must use a Lewis acid, but Protocol A (POCl₃) is safer.[1]
No Reaction (Vilsmeier) Moisture in reagents. POCl₃ hydrolyzed.Ensure DMA is dry (molecular sieves). Distill POCl₃ if it is old/colored. Maintain inert atmosphere.
Product is an Oil/Gum Incomplete hydrolysis of the Vilsmeier intermediate.Ensure the quench phase is sufficiently basic (pH > 9) and stirred long enough (>1 hr) to fully hydrolyze the iminium salt to the ketone.

Mechanistic Insight: Why C3 vs N1?

Understanding the reactivity is key to yield improvement. The indole ring is an ambident nucleophile.

  • C3 Position: The most nucleophilic site (enamine-like reactivity). Preferred by soft electrophiles and Vilsmeier reagents.

  • N1 Position: The pKa of the N-H is ~16. Strong bases or hard electrophiles (like acetic anhydride) can attack here.

  • The Trap: If N-acetylation occurs first (forming 1-acetylindole), the ring becomes deactivated, making C3-acetylation difficult.[1] The Saxton method overcomes this by using vigorous conditions (reflux) to force the second acetylation, whereas Vilsmeier selectively targets C3 first.[1]

Mechanism Figure 2: Vilsmeier-Haack pathway selectively targets the electron-rich C3 position. Indole 5-Benzyloxyindole Complex C3-Iminium Intermediate Indole->Complex Nucleophilic Attack (C3) Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagent->Complex Electrophile Product 3-Acetyl-5-benzyloxyindole Complex->Product Hydrolysis (H2O/Base)

Frequently Asked Questions (FAQ)

Q1: Can I use Acetyl Chloride and Tin(IV) Chloride (SnCl₄)? A: Yes, but with caution.[1] SnCl₄ is a milder Lewis acid than AlCl₃ and is less likely to cleave the benzyl ether. However, yields are typically lower (40–60%) compared to the Vilsmeier method (>80%).[1] If you choose this, use Nitromethane or DCM as the solvent and keep the temperature at 0 °C.[1]

Q2: Why do I need to protect the nitrogen if I want to use AlCl₃? A: You cannot easily use AlCl₃ with 5-benzyloxyindole even if protected, because AlCl₃ will cleave the benzyl ether. If you had a different substituent (e.g., 5-bromo), protecting the nitrogen with a Tosyl or Boc group would prevent polymerization, but for benzyloxy- substrates, avoiding strong Lewis acids is mandatory.[1]

Q3: My Vilsmeier product is yellow. Is it impure? A: Not necessarily. 3-Acylindoles are often crystalline solids ranging from off-white to pale yellow. A deep yellow or orange color might indicate traces of the conjugated iminium salt. Recrystallization from Ethanol usually clears this up.

Q4: Can I use DMF instead of DMA? A: No. Using DMF (Dimethylformamide) + POCl₃ will result in Formylation (adding a -CHO aldehyde group), producing 3-formyl-5-benzyloxyindole. You must use


-Dimethylacetamide (DMA)  to install the acetyl (-COCH₃) group.[1]

References

  • Vilsmeier-Haack Acetylation Variants

    • Study of Vilsmeier-Haack Acetyl
    • Source: [1]

  • The Saxton Procedure (Anhydride Method)

    • Synthesis of 3-Acetylindole via 1,3-Diacetylindole intermediate.[1][10][11][12]

    • Source: [1]

  • Friedel-Crafts Limitations on Indoles

    • Review of Indole Acylation and Lewis Acid Comp
    • Source: (General Reference for AlCl3 incompatibility).

  • General Protocol for Benzyloxyindole Handling

    • Organic Syntheses Procedure for 4-Benzyloxyindole (Analogous handling).
    • Source: [Organic Syntheses, Coll.[1] Vol. 7, p.34 (1990)]([Link]1]

Sources

Technical Support Center: Overcoming N-Acetylation in 3-Acetyl-5-benzyloxyindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting & Support Center. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 3-acetyl-5-benzyloxyindole .

Direct acylation of the indole core often leads to undesired N-acetylation (at position 1) rather than the target C-acetylation (at position 3). Below, we break down the mechanistic causality of this issue, provide a diagnostic decision tree, and offer field-validated, step-by-step protocols to ensure strict C3-selectivity.

Core Troubleshooting FAQs: The Regioselectivity Challenge

Q: Why does standard Friedel-Crafts acylation yield 1-acetyl or 1,3-diacetyl-5-benzyloxyindole instead of the desired 3-acetyl product? A: The indole core is an ambident nucleophile. The nitrogen lone pair (N1) is kinetically favored for electrophilic attack, especially when exposed to "hard" electrophiles like the acylium ions generated from acetic anhydride (


) and strong Lewis acids (e.g., 

). While the C3 position is thermodynamically favored (because attack here preserves the aromaticity of the fused benzene ring), rapid kinetic trapping at N1 leads to persistent N-acetylation or 1,3-diacetylation byproducts[1].

Q: What are the most reliable strategies to strictly prevent N-acetylation? A: To bypass N1-kinetic trapping, you must alter the nature of the electrophile or the nucleophile. We recommend three primary strategies:

  • The Vilsmeier-Haack Acetylation: Substituting standard acylating agents with N,N-dimethylacetamide (DMA) and phosphorus oxychloride (

    
    ). This generates a bulky, "softer" chloroiminium electrophile that selectively attacks the C3 position, directly yielding 3-acetyl-5-benzyloxyindole without N-protection[2].
    
  • The Indole Grignard Approach: Reacting the indole with a Grignard reagent (e.g.,

    
    ) deprotonates N1 to form an indolylmagnesium halide. The magnesium coordinates tightly to the nitrogen, shifting the nucleophilic character entirely to the C3 carbon[1].
    
  • Selective N-Deacetylation (The Rescue Strategy): If 1,3-diacetylation has already occurred, the N-acetyl group acts as an amide (N-acylindole) and is highly susceptible to basic hydrolysis, whereas the C3-ketone is stable. Mild base treatment will selectively cleave the N-acetyl group[3].

Diagnostic Decision Workflow

Use the following decision matrix to select the optimal synthetic route based on your laboratory's reagent availability and yield requirements.

DecisionTree Start 5-benzyloxyindole Q1 Is POCl3 available & permitted? Start->Q1 VH Vilsmeier-Haack Route (DMA / POCl3) Q1->VH Yes Q2 Are anhydrous conditions strictly maintainable? Q1->Q2 No Product 3-acetyl-5-benzyloxyindole VH->Product Direct C3 Grignard Grignard Route (MeMgBr / AcCl) Q2->Grignard Yes Rescue Diacetylation & Cleavage (Ac2O -> NaOH/EtOH) Q2->Rescue No Grignard->Product Direct C3 Rescue->Product 2-Step

Decision matrix for selecting the optimal C3-selective acetylation workflow.

Mechanistic Divergence Pathway

Understanding the pathway divergence between standard Friedel-Crafts and Vilsmeier-Haack conditions is critical for troubleshooting reaction failures.

Mechanism cluster_VH Vilsmeier-Haack (Selective C3) cluster_FC Standard Friedel-Crafts (N-Acetylation Risk) Indole 5-benzyloxyindole VH_Reagent DMA + POCl3 (Chloroiminium Ion) Indole->VH_Reagent FC_Reagent Ac2O + AlCl3 (Hard Acylium Ion) Indole->FC_Reagent C3_Attack Electrophilic Attack at C3 (Thermodynamic Control) VH_Reagent->C3_Attack Hydrolysis Alkaline Hydrolysis C3_Attack->Hydrolysis Product_VH 3-acetyl-5-benzyloxyindole Hydrolysis->Product_VH N1_Attack Kinetic Attack at N1 (Lone Pair) FC_Reagent->N1_Attack Product_FC 1-acetyl / 1,3-diacetyl byproducts N1_Attack->Product_FC

Mechanistic divergence between Vilsmeier-Haack C3-selectivity and Friedel-Crafts N-acetylation.

Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Acetylation (The Gold Standard)

Causality Note: This method utilizes N,N-dimethylacetamide (DMA) instead of DMF to install an acetyl group rather than a formyl group. The bulky intermediate prevents N1 attack[2].

  • Reagent Preparation: Cool 10 mL of anhydrous DMA to 0°C in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Electrophile Generation: Add 1.2 equivalents of

    
     dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier-Haack chloroiminium complex.
    
  • Substrate Addition: Dissolve 1.0 eq of 5-benzyloxyindole in a minimal amount of DMA. Add this solution dropwise to the complex at 0°C.

  • Reaction Execution: Heat the mixture to 80-90°C for 3-4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Hydrolysis & Workup: Quench the reaction by carefully pouring it into crushed ice. Basify the mixture to pH 8-9 using 20% aqueous NaOH (this critical step hydrolyzes the iminium intermediate to the desired C3-ketone). Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: The Indole Grignard Approach

Causality Note: Forming the indolylmagnesium salt masks the N1 lone pair, forcing electrophilic attack by acetyl chloride exclusively at the C3 position[1].

  • Grignard Formation: Dissolve 5-benzyloxyindole (1.0 eq) in anhydrous THF under argon. Cool to 0°C.

  • Deprotonation: Add methylmagnesium bromide (

    
    , 3.0 M in ether, 1.1 eq) dropwise. Stir for 30 minutes at room temperature to form the indolylmagnesium bromide intermediate.
    
  • Acylation: Cool the mixture back to 0°C. Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Completion: Stir for 2 hours at room temperature. Quench with saturated aqueous

    
    . Extract with diethyl ether, dry, and purify via silica gel chromatography.
    
Protocol C: Selective N-Deacetylation (The Rescue Strategy)

Causality Note: If you are forced to use acetic anhydride and obtain a mixture of products, you can intentionally drive the reaction to 1,3-diacetyl-5-benzyloxyindole, then exploit the differential hydrolytic stability of amides vs. ketones to rescue the product[3].

  • Diacetylation: React 5-benzyloxyindole with excess acetic anhydride and catalytic

    
     or 
    
    
    
    at 80°C until complete conversion to 1,3-diacetyl-5-benzyloxyindole is observed.
  • Selective Cleavage: Dissolve the crude diacetylated product in ethanol. Add 2.0 M aqueous NaOH (2.0 eq).

  • Hydrolysis: Stir at room temperature for 1-2 hours. The N-acetyl group hydrolyzes rapidly, while the C3-acetyl group remains stable.

  • Isolation: Neutralize with 1M HCl, concentrate to remove ethanol, and extract the resulting pure 3-acetyl-5-benzyloxyindole with dichloromethane (DCM).

Quantitative Data Comparison

The following table summarizes the expected performance metrics of the protocols detailed above, allowing for rapid comparison of reaction efficiency and regioselectivity.

Synthesis MethodPrimary ReagentsC3:N1 SelectivityTypical YieldReaction TimeKey Advantage
Vilsmeier-Haack DMA /

>99:175 - 85%4 hoursNear-perfect C3 selectivity; highly scalable.
Indole Grignard

/ AcCl
>95:565 - 75%3 hoursMild conditions; avoids strong Lewis acids.
Standard F-C

/

~20:80< 30% (C3)2 hoursNot recommended. Leads to heavy N-acetylation.
Rescue Strategy


NaOH
N/A (2-Step)60 - 70% (Overall)6 hoursUses cheap, readily available bench reagents.

References

  • CA2326166A1 - Indole derivatives with antiviral activity - Google Patents Source: Google Patents URL
  • Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
  • 3-acetylindole - Powered by XMB 1.9.

Sources

Technical Support Center: Navigating Lewis Acid Catalysis Without O-Debenzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As drug development professionals and synthetic chemists, you often face the challenge of performing Lewis acid-mediated transformations (e.g., glycosylations, Friedel-Crafts reactions, or aldol additions) on complex substrates bearing O-benzyl (O-Bn) protecting groups. Because benzyl ethers are highly susceptible to Lewis acid-mediated cleavage, maintaining chemoselectivity requires precise kinetic and thermodynamic control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve O-benzyl ethers during Lewis acid catalysis.

Diagnostic Workflow: Preserving O-Benzyl Ethers

Before initiating your reaction, use the following decision matrix to determine the optimal strategy for your substrate.

Workflow Start Start: Lewis Acid Reaction with O-Benzyl Substrate CheckLA Is strong LA (e.g., BBr3, TiCl4) strictly required? Start->CheckLA TuneLA Switch to milder LA (e.g., SnCl4, ZnBr2) CheckLA->TuneLA No ModifyCond Modify Conditions: 1. Lower Temp (-78°C) 2. Coordinating Solvent CheckLA->ModifyCond Yes CheckCleavage Does O-Debenzylation still occur? TuneLA->CheckCleavage ModifyCond->CheckCleavage ProtectGroup Change Protecting Group (e.g., PMB, Acetate) CheckCleavage->ProtectGroup Yes Success Reaction Proceeds O-Bn Intact CheckCleavage->Success No

Caption: Diagnostic workflow for preserving O-benzyl ethers during Lewis acid catalysis.

Troubleshooting FAQs: Mechanisms & Mitigation

Q1: What is the mechanistic cause of O-debenzylation side reactions when using Lewis acids? A: O-debenzylation is fundamentally driven by oxophilicity and nucleophilicity. According to mechanistic studies on1[1], the cleavage proceeds via a two-step mechanism. First, the Lewis acid (e.g.,


, 

) strongly coordinates to the basic oxygen atom of the ether, weakening the

bond. Subsequently, a Lewis basic nucleophile (typically the halide counterion like

or

) attacks the benzylic carbon, releasing the deprotected alcohol and a benzyl halide.

Mechanism A O-Benzyl Ether B LA Coordination (Ether-LA Complex) A->B Strong LA (e.g., BBr3) E Desired Catalytic Pathway A->E Mild LA (SnCl4) or -78°C C Nucleophilic Attack (Halide on Benzylic C) B->C High Temp D Cleaved Alcohol + Benzyl Halide C->D

Caption: Mechanistic divergence between desired Lewis acid catalysis and O-debenzylation.

Q2: How can I select a Lewis acid that performs my desired transformation without cleaving O-benzyl ethers? A: Tuning the Lewis acidity is your most effective strategy. Research demonstrates that 2[2] while leaving benzyl ethers and benzylamines completely intact. Furthermore, mild Lewis acids like 3[3] are frequently employed to mediate reactions (such as detritylation) without triggering O-debenzylation.

Q3: If a strong Lewis acid is unavoidable, how can I attenuate its reactivity? A: If your primary reaction strictly requires a stronger Lewis acid like


 or 

, you must modulate the reaction environment kinetically and thermodynamically:
  • Temperature Control: Run the reaction at cryogenic temperatures (

    
    ). The activation energy for the nucleophilic attack on the benzylic carbon is significantly higher than that of most desired catalytic cycles.
    
  • Solvent Attenuation: Switch from non-coordinating solvents (like dichloromethane) to mildly coordinating solvents (like THF or diethyl ether). The solvent molecules compete with the benzyl ether for Lewis acid coordination.

  • Disrupt Chelation: In poly-benzylated systems, 4[4] with

    
     often requires multi-point chelation. Disrupting these chelation networks prevents targeted cleavage.
    

Q4: Are there alternative protecting groups if O-benzyl remains too labile? A: If O-debenzylation cannot be suppressed, switch to a protecting group with orthogonal stability. For example, 5[5] using DDQ or photoredox catalysis, allowing you to bypass Lewis acid deprotection entirely. Alternatively, acyl groups (acetates/benzoates) are highly resistant to Lewis acids.

Quantitative Data: Lewis Acid Compatibility Matrix

Use the following table to benchmark the expected behavior of common Lewis acids against O-benzyl ethers.

Lewis AcidRelative StrengthO-Benzyl Ether CleavageBenzyl Ester CleavageMitigation / Recommendation

/

Very StrongComplete (Rapid)CompleteAvoid entirely if O-Bn preservation is required.

StrongSubstrate DependentCompleteDisrupt chelation; use non-coordinating solvents carefully.

ModerateMinimal at

MinimalMaintain cryogenic temps; use ether solvents.

MildNo ReactionCompleteExcellent choice for orthogonal chemoselectivity.

/

MildNo ReactionNo ReactionSafe for O-Bn; ideal for mild Lewis acid catalysis.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure your target reaction proceeds while O-benzyl groups remain intact.

Protocol A: Chemoselective Catalysis using (Preserving O-Benzyl Ethers)

Objective: Perform a Lewis acid-mediated reaction (e.g., ester cleavage or glycosylation) without debenzylating O-benzyl protected alcohols. Causality:


 is a mild Lewis acid that lacks the necessary oxophilicity and nucleophilic counterion strength to cleave the robust 

ether bond at ambient temperatures.
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve the O-benzyl protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath to control the initial exothermic coordination.
    
  • Catalyst Addition: Add

    
     (1.2 equiv) dropwise via a glass syringe. (Note: Avoid plastic syringes as 
    
    
    
    can degrade certain polymers).
  • Reaction Monitoring: Stir the mixture at

    
     to room temperature. Monitor via TLC (Hexanes/EtOAc). The O-benzyl ether will remain intact while the target functional group reacts.
    
  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Attenuated Catalysis at Cryogenic Temperatures

Objective: Utilize a moderate Lewis acid (


) for epoxide opening or aldol additions while suppressing O-debenzylation.
Causality:  Lowering the temperature to 

increases the activation energy barrier for the

nucleophilic attack of the halide/ligand on the benzylic carbon, kinetically favoring the primary catalytic cycle over the degradation pathway.
  • Preparation: Purge a Schlenk flask with dry nitrogen.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.05 M). (Note: THF acts as a coordinating solvent, further attenuating the Lewis acidity of

    
    ).
    
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to

    
     for 15 minutes.
    
  • Catalyst Addition: Slowly add

    
     (0.5 - 1.0 equiv) down the inner wall of the flask to pre-cool the reagent before it contacts the substrate.
    
  • Execution: Stir strictly at

    
    . Do not allow the reaction to warm above 
    
    
    
    , as O-debenzylation rates increase exponentially above this threshold.
  • Quenching: Quench the reaction cold by adding triethylamine (2.0 equiv) to neutralize the Lewis acid before removing the cooling bath. This prevents runaway deprotection during the warming phase.

References

  • 2-17 Science About O-Benzyl protecting groups Source: Atlanchim Pharma URL:1

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids Source: ResearchGate URL:2

  • Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides Source: ACS Publications (The Journal of Organic Chemistry) URL:3

  • Regioselective de-O-benzylation with Lewis acids Source: ACS Publications (The Journal of Organic Chemistry) URL:4

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: PMC / NIH URL:5

Sources

Technical Support Center: Solvent Selection and Troubleshooting for Recrystallization of 5-benzyloxy-3-acetylindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with indole derivatives. Here, we address common challenges and questions related to the purification of 5-benzyloxy-3-acetylindole via recrystallization. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for 5-benzyloxy-3-acetylindole?

The foundational step is to perform small-scale solubility tests with a range of solvents. The principle of recrystallization hinges on a key characteristic: the compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility differential is what drives the crystallization process and exclusion of impurities.

To do this, place approximately 10-20 mg of your crude 5-benzyloxy-3-acetylindole into several different test tubes. Add a potential solvent dropwise (around 0.5 mL to start) and observe solubility at room temperature. If it doesn't dissolve, heat the mixture gently to the solvent's boiling point and observe again. Then, cool the solution to see if crystals form.

Q2: Based on the structure of 5-benzyloxy-3-acetylindole, which single solvents are the most promising candidates?

The molecular structure of 5-benzyloxy-3-acetylindole contains both polar and non-polar regions: a moderately polar indole core with N-H and acetyl groups, and a larger, non-polar benzyloxy substituent. This duality suggests that moderately polar solvents are excellent candidates.

  • Alcohols (Ethanol, Isopropanol): These are often the first choice for indole derivatives.[2][3] The hydroxyl group can hydrogen bond with the acetyl carbonyl and indole N-H, facilitating dissolution at higher temperatures. Upon cooling, the non-polar benzyloxy group helps reduce solubility, promoting crystallization.

  • Ethyl Acetate (EtOAc): Its polarity is suitable for dissolving the compound when hot. It is less polar than alcohols, which can sometimes provide a better solubility differential for compounds with significant non-polar character.

  • Acetone: A highly effective solvent for a wide range of organic compounds. Its low boiling point makes it easy to remove from the final product.

The table below summarizes key properties of these recommended solvents.

SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety
Ethanol 785.2Good general-purpose solvent for indoles. Flammable.
Isopropanol 824.3Slightly less polar than ethanol; may offer better recovery. Flammable.
Ethyl Acetate 774.4Good balance of polarity. Flammable; irritant.
Acetone 565.1Strong solvent, but lower boiling point may result in premature crystallization. Highly flammable.
Q3: My compound either "oils out" or fails to crystallize from any single solvent. What is the next step?

This is a very common issue and typically indicates the need for a two-solvent system , also known as a mixed-solvent or anti-solvent recrystallization.[4][5] This technique is employed when no single solvent provides the ideal solubility profile.

The strategy involves:

  • Solvent #1 (The "Good" Solvent): A solvent in which your compound is readily soluble, even at or near room temperature.

  • Solvent #2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which your compound is poorly soluble, but which is fully miscible with Solvent #1.

The process involves dissolving the compound in a minimum amount of hot "good" solvent, followed by the slow, dropwise addition of the "anti-solvent" to the hot solution until the point of saturation is reached (indicated by persistent cloudiness). This fine-tunes the solubility to induce crystallization upon slow cooling.[6]

Q4: How do I select an effective two-solvent pair for 5-benzyloxy-3-acetylindole?

The key is to pair a good solvent with a miscible anti-solvent of differing polarity. Based on the promising single solvents, here are logical pairs to investigate:

  • Ethanol / Water: A classic polar combination. 5-benzyloxy-3-acetylindole should be soluble in ethanol but insoluble in water. A study on the crystallization of crude indole found a mixture of methanol and water to be highly effective.[7]

  • Ethyl Acetate / Hexanes (or Heptanes): An excellent choice for compounds of intermediate polarity. The compound dissolves in the more polar ethyl acetate, and the addition of non-polar hexanes reduces the overall solvent polarity, forcing the compound out of solution. This combination is frequently successful for a variety of molecules.[8]

  • Acetone / Water: Similar to ethanol/water, this is a powerful polar solvent system.

The following diagram illustrates the decision-making workflow for solvent selection.

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: System Selection cluster_path1 Path A cluster_path2 Path B Start Crude 5-benzyloxy- 3-acetylindole Sol_Test Small-Scale Solubility Tests (Ethanol, EtOAc, Acetone, etc.) Start->Sol_Test Decision Ideal Solubility Profile Found? (Soluble Hot, Insoluble Cold) Sol_Test->Decision Single_Solvent Proceed with Single-Solvent Recrystallization Decision->Single_Solvent  Yes Mixed_System Select a Miscible Solvent/Anti-Solvent Pair (e.g., EtOAc/Hexanes) Decision->Mixed_System No   Mixed_Protocol Proceed with Two-Solvent Recrystallization Mixed_System->Mixed_Protocol

Sources

Technical Support Center: Purification Strategies for 5-Benzyloxyindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 5-benzyloxyindole from reaction mixtures Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. As a Senior Application Scientist, I understand that residual starting material—specifically 5-benzyloxyindole (5-OBn-Indole) —is a persistent impurity in the synthesis of tryptamine analogs and indole-based pharmacophores. Its lipophilicity (due to the benzyl ether) and lack of distinct basic/acidic handles make it difficult to remove via standard aqueous workups.

This guide provides self-validating protocols to isolate your target compound from unreacted 5-benzyloxyindole, moving beyond generic advice to mechanism-based solutions.

Part 1: Diagnostic Workflow

Before selecting a purification method, characterize the physical state and chemical stability of your product relative to the impurity. Use the decision matrix below to select the optimal workflow.

Decision Matrix: Purification Strategy Selector

PurificationStrategy Start Start: Reaction Mixture (Contains Product + 5-OBn-Indole) StateCheck Is the Product a Solid? Start->StateCheck TLC_Check Check TLC (Hex/EtOAc) Is ΔRf > 0.15? StateCheck->TLC_Check No (Oil/Low MP) Recryst Method A: Recrystallization (Solubility Differential) StateCheck->Recryst Yes (High MP) Flash Method B: Flash Chromatography (Silica Gel) TLC_Check->Flash Yes (Separable) N_Sub Is Product N-Substituted? TLC_Check->N_Sub No (Co-elution) Derivatize Method C: Chemical Derivatization (The 'Shift' Strategy) N_Sub->Flash No (Optimize Solvent) N_Sub->Derivatize Yes (Product has no NH)

Figure 1: Strategic decision tree for removing 5-benzyloxyindole impurities.

Part 2: Troubleshooting Guides & Protocols

Method A: Recrystallization (For Solid Products)

The Challenge: 5-Benzyloxyindole is highly lipophilic and tends to co-precipitate with other hydrophobic products. The Solution: Exploit the specific solubility profile of the indole core. 5-Benzyloxyindole is moderately soluble in hot alcohols but crystallizes poorly from non-polar solvents if impurities are present.

Recommended Solvent Systems:

Solvent System Mechanism Protocol Note
Methanol (Hot) Temperature-dependent solubility Dissolve crude in minimum boiling MeOH. Cool slowly to 4°C. 5-OBn-Indole often remains in mother liquor [1].
Benzene/Petroleum Ether Polarity exclusion Classic method. Dissolve in minimal Benzene (or Toluene), add Pet Ether until turbid.

| Ethanol/Water (9:1) | Anti-solvent precipitation | Good for polar products. 5-OBn-Indole is less soluble in water/alcohol mixtures and may precipitate first or last depending on product. |

Validation Step: Always check the mother liquor by TLC. If the solid product is pure but yield is low, the remaining product is likely solubilized with the impurity in the filtrate.

Method B: Flash Chromatography (The Gold Standard)

The Challenge: 5-Benzyloxyindole often streaks or co-elutes with alkylated products on silica gel due to π-π stacking and weak H-bonding. The Solution: Use a gradient elution system and consider "modifier" solvents to sharpen peak shapes.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Standard: Hexanes / Ethyl Acetate (Start 10:1

      
       2:1).
      
    • For Co-eluting Spots: Switch to Toluene / Acetone (95:5). The aromatic solvent (Toluene) interacts with the benzyloxy ring, often altering the retention relative to non-aromatic products.

  • Loading: Dissolve crude in minimum DCM. Do not use DMF or DMSO for loading, as they cause band broadening.

Data: Typical Rf Values (Silica, 3:1 Hex/EtOAc)

Compound Approx. Rf Notes
5-Benzyloxyindole 0.35 - 0.45 Moves faster than N-H free derivatives.
N-Alkylated Product 0.50 - 0.60 Loss of H-bond donor increases Rf.

| C3-Alkylated Product | 0.25 - 0.35 | Often co-elutes; requires gradient optimization. |

Method C: Chemical Derivatization (The "Shift" Strategy)

The Challenge: You have an N-alkylated product (e.g., N-benzyl-5-benzyloxyindole) that co-elutes perfectly with unreacted 5-benzyloxyindole. The Solution: Chemically modify the impurity to drastically change its polarity (Rf), making separation easy.

Mechanism: The unreacted starting material contains a nucleophilic Nitrogen (N-H). Your N-alkylated product does not. By treating the mixture with an electrophile, you convert the impurity into a less polar (or more polar) derivative.

Protocol (Acetylation Shift):

  • Reagents: Add Acetic Anhydride (1.5 equiv) and DMAP (0.1 equiv) / Pyridine to the crude reaction mixture.

  • Reaction: Stir at RT for 30 mins.

  • Result: Unreacted 5-benzyloxyindole converts to N-acetyl-5-benzyloxyindole .

    • Product: Unchanged (No N-H).

    • Impurity: N-Acetyl derivative is significantly less polar (higher Rf) and non-streaking.

  • Separation: Run a short silica plug. The N-acetyl impurity will elute near the solvent front, separating it from your product [2].

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acid/base extraction to remove 5-benzyloxyindole? A: Generally, no .

  • Acid Wash: Indoles are very weak bases (

    
     of conjugate acid 
    
    
    
    ). They will not protonate and dissolve in dilute HCl (e.g., 1M). Using strong concentrated acid will likely cause the indole to dimerize or polymerize, creating a tar that contaminates your product [3].
  • Base Wash: The N-H proton is very weak (

    
    ). It cannot be deprotonated by NaOH or 
    
    
    
    to form a water-soluble salt. You would need a superbase (like NaH) in an anhydrous solvent, which is not suitable for extraction.

Q2: I see a red/brown color developing in my product during storage. Is this the impurity? A: Yes. Indoles are prone to oxidative degradation. 5-Benzyloxyindole can oxidize to form quinoidal species or dimers (red/brown) upon exposure to air and light [4].

  • Fix: Store purified material under Nitrogen/Argon at -20°C, protected from light. If the color appears, a quick filtration through a pad of silica (eluting with DCM) usually removes the colored oxidation products.

Q3: My product is acid-sensitive. How do I remove the indole without silica gel (which is slightly acidic)? A: Use Neutral Alumina or deactivated silica (treated with 1% Triethylamine). Alternatively, if your product is a solid, rely on recrystallization from Ethanol , as 5-benzyloxyindole is quite soluble in ethanol, often allowing the product to crystallize out while the impurity stays in solution [5].

References

  • Burton, H., & Leong, M. (1953). Synthesis of derivatives of 5-benzyloxyindole. Chemistry & Industry, 1035.

  • Organic Syntheses. (1985). Synthesis of 4-Benzyloxyindole (Analogous purification methods for benzyloxyindoles). Org. Synth. 63, 214.

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (General reference on Indole pKa and stability).
  • BenchChem Technical Support. Purification techniques for indole derivatives.

  • Sigma-Aldrich. Product Specification: 5-Benzyloxyindole.

Stability of 5-benzyloxy-3-acetylindole under acidic reflux conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-benzyloxy-3-acetylindole under acidic reflux conditions Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of functionalized indoles under harsh reaction conditions. 5-benzyloxy-3-acetylindole is a highly versatile intermediate in drug discovery, but its behavior under acidic reflux is governed by competing electronic effects. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you optimize your synthetic workflows.

Mechanistic Grounding: The Causality of Acidic Degradation

To troubleshoot effectively, we must first understand the intrinsic chemical reactivity of 5-benzyloxy-3-acetylindole under acidic stress. The molecule possesses two primary sites vulnerable to acidic attack: the benzyl ether and the indole ring .

  • Indole Ring Stability (The 3-Acetyl Advantage): Unsubstituted indoles are notoriously sensitive to strong acids, rapidly undergoing protonation at the C3 position followed by electrophilic attack at C2, leading to dimerization and polymerization[1]. However, the presence of the 3-acetyl group fundamentally alters this reactivity. The acetyl moiety is a strong electron-withdrawing group (EWG) that delocalizes the lone pair of the indole nitrogen away from the pyrrole ring. This significantly lowers the basicity of the ring (pKa of protonated 3-acetylindole is highly negative), rendering the core highly resistant to acid-catalyzed polymerization[2].

  • Benzyl Ether Lability: While the indole core is protected by the acetyl group, the benzyl ether at the 5-position becomes the weak link. Benzyl ethers are susceptible to cleavage (debenzylation) under strong acidic reflux (e.g., concentrated HCl, 48% HBr, or boiling TFA)[3]. The mechanism involves the protonation of the ether oxygen, followed by either an

    
     dissociation into a stabilized benzyl cation or an 
    
    
    
    displacement by the acid's conjugate base (e.g., chloride or bromide).

DegradationPathway A 5-Benzyloxy-3-acetylindole (Starting Material) B Protonation of Ether Oxygen (Fast Equilibrium) A->B Strong Acid (H+) F C2-Protonation & Polymerization (Suppressed by 3-Acetyl EWG) A->F Extreme Harsh Acid + Prolonged Heat C Ether Cleavage (SN1/SN2) (Rate-Limiting) B->C Heat / Reflux D 5-Hydroxy-3-acetylindole (Debenzylated Product) C->D E Benzyl Halide / Alcohol (Byproduct) C->E

Fig 1: Mechanistic pathways of 5-benzyloxy-3-acetylindole degradation under acidic reflux.

Quantitative Data: Stability Profiles

The table below summarizes the expected stability of 5-benzyloxy-3-acetylindole across various acidic environments. Use this data to select the appropriate acidic conditions for your specific synthetic step.

Acidic ConditionTemp (°C)TimePrimary Observation / Degradation PathwayEstimated Recovery of S.M.
10% Acetic Acid (aq) 100 (Reflux)24 hHighly stable. No significant ether cleavage.> 95%
1M HCl in Dioxane/Water 100 (Reflux)2 hPartial debenzylation yielding 5-hydroxy-3-acetylindole.40 - 60%
Trifluoroacetic Acid (TFA) 72 (Reflux)3 hRapid debenzylation. Benzyl cation generation.< 5%[4]
48% HBr / Acetic Acid 118 (Reflux)1 hComplete debenzylation. Standard cleavage protocol.0% (Quantitative cleavage)[3]
Conc. H2SO4 (Catalytic) in EtOH 78 (Reflux)12 hGenerally stable, but trace polymerization if oxygen is present.85 - 90%

Troubleshooting & FAQs

Q1: During a 2M HCl reflux, my reaction mixture turned from a pale yellow suspension to a dark brown solution, and LC-MS shows a major peak at [M-90]. What happened? A: You are observing acid-catalyzed debenzylation. The mass loss of 90 Da corresponds to the loss of the benzyl group (


) plus the gain of a proton, converting your starting material into 5-hydroxy-3-acetylindole[3]. If your goal was not to deprotect the phenol, you must switch to a milder acid (e.g., acetic acid) or use a Lewis acid with lower oxophilicity.

Q2: I need to perform an acid-catalyzed condensation on this molecule, but I must retain the benzyl ether. How can I prevent cleavage? A: Benzyl ether cleavage is highly dependent on the nucleophilicity of the counterion and the acid strength. To prevent cleavage:

  • Avoid hydrohalic acids:

    
     and 
    
    
    
    are excellent nucleophiles that drive the
    
    
    cleavage of the protonated ether.
  • Use non-nucleophilic acids: Switch to

    
    -Toluenesulfonic acid (PTSA) or Methanesulfonic acid (MsOH) in a non-polar solvent (like toluene) with a Dean-Stark trap. The lack of a strong nucleophile and the absence of water drastically reduce the rate of ether cleavage.
    

Q3: Is there a risk of the 3-acetyl group falling off (deacetylation) under these conditions? A: Deacetylation of 3-acylindoles is thermodynamically unfavorable and kinetically slow. While formyl groups (3-formylindoles) can sometimes deformylate under extreme acidic reflux, the 3-acetyl group is highly robust. You will observe complete debenzylation long before any deacetylation occurs.

Q4: Why am I seeing a small amount of polymeric baseline material on my TLC, even though the 3-acetyl group is supposed to protect the indole ring? A: While the 3-acetyl group raises the activation energy for C2-protonation[1], it does not make the indole completely inert. Under prolonged reflux, trace protonation still occurs. Furthermore, if your solvent is not thoroughly degassed, auto-oxidation can occur at the elevated temperatures, leading to radical-mediated oligomerization. Always purge your reflux setups with Argon or Nitrogen.

TroubleshootingWorkflow Start Reaction Yields Impurities under Acidic Reflux Identify LC-MS Analysis: Identify Major Byproduct Start->Identify Debenz Mass = M - 90 Da (5-Hydroxy-3-acetylindole) Identify->Debenz Poly Broad Peaks / High Mass (Indole Polymers) Identify->Poly Sol1 Switch to Mild Acid (AcOH) or Non-Nucleophilic Acid (PTSA) Debenz->Sol1 Sol2 Exclude Oxygen (N2/Ar) Add Scavenger (e.g., Anisole) Poly->Sol2

Fig 2: Decision tree for troubleshooting acidic reflux reactions of 5-benzyloxy-3-acetylindole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the integrity of the 5-benzyloxy-3-acetylindole before proceeding to subsequent steps.

Protocol A: Controlled Acid-Catalyzed Reaction (Preserving the Benzyl Ether)

Use this protocol when an acidic environment is required (e.g., for a condensation reaction) but debenzylation must be avoided.

Materials:

  • 5-benzyloxy-3-acetylindole (1.0 eq)

  • 
    -Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)
    
  • Anhydrous Toluene (0.1 M relative to indole)

  • Argon gas

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-benzyloxy-3-acetylindole in anhydrous toluene.

  • Degassing (Critical Step): Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen at reflux temperatures promotes radical degradation of the indole core.

  • Acid Addition: Add PTSA (0.1 eq). Causality: PTSA provides the necessary protons without introducing nucleophilic counterions (like

    
    ) that would cleave the benzyl ether.
    
  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 115°C under an Argon atmosphere.

  • Validation Checkpoint 1 (TLC): After 2 hours, take a 50 µL aliquot. Quench with saturated

    
    , extract with EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). You should observe the starting material (
    
    
    
    ) and NO highly polar baseline spots (which would indicate 5-hydroxy-3-acetylindole,
    
    
    ).
  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     to neutralize the PTSA, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Intentional Acidic Debenzylation

Use this protocol if your synthetic route requires the removal of the benzyl protecting group to yield 5-hydroxy-3-acetylindole.

Materials:

  • 5-benzyloxy-3-acetylindole (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10 volumes)

  • Thioanisole (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-benzyloxy-3-acetylindole in TFA (10 mL per gram of starting material) at 0°C.

  • Scavenger Addition: Add Thioanisole (2.0 eq) dropwise. Causality: TFA cleavage generates highly reactive benzyl cations. Thioanisole acts as a carbocation scavenger, preventing the benzyl cation from alkylating the electron-rich positions of the indole ring.

  • Reflux: Heat the mixture to 72°C (reflux) for 3 hours[4].

  • Validation Checkpoint 1 (LC-MS): Analyze an aliquot. The peak for the starting material (

    
    ) should be completely replaced by the product peak (
    
    
    
    ).
  • Workup: Cool to room temperature and carefully concentrate the TFA under reduced pressure. Neutralize the residue with cold saturated

    
     and extract with Ethyl Acetate.
    

References

  • UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. Acta Chimica Slovenica.
  • Aryl esters and alkyl or benzyl aryl ethers. Thieme Connect.
  • Process for preparing 5,6-dihydroxyindole (Debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene with trifluoroacetic acid). Google Patents.
  • Protonation of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. ResearchGate.

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Profiling of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Molecule: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-benzyloxyindole). CAS: 93315-84-5 Significance: This compound is a critical intermediate in the synthesis of melatonin analogues, serotonin (5-HT) receptor ligands, and anti-inflammatory agents. The 5-benzyloxy group serves as a protected hydroxyl, allowing for late-stage diversification, while the C3-acetyl group is a precursor to ethylamines (via reduction) or hydrazones.

The Analytical Challenge: Distinguishing the desired C3-acylated product from the thermodynamically possible N1-acylated byproduct or the C2-acylated isomer is the primary analytical hurdle. This guide provides a definitive NMR framework to validate regioselectivity.

Part 2: Comparative NMR Analysis (The "Fingerprint")

The following data compares the target molecule against its direct precursor (5-benzyloxyindole) and its N-acetylated isomer. This comparison is the most robust method for confirming successful synthesis.

Solvent: DMSO-d


 (Recommended due to solubility and NH proton visibility).
Frequency:  400 MHz or higher.
Table 1: Chemical Shift Comparison Matrix
Proton EnvironmentTarget: 3-Acetyl-5-OBn-Indole (

ppm)
Precursor: 5-OBn-Indole (

ppm)
Isomer: N-Acetyl-5-OBn-Indole (

ppm)
Diagnostic Logic
Indole NH (H1) 11.80 - 12.00 (br s) 10.90 - 11.10 (br s)Absent Presence of NH confirms C-acylation; Absence confirms N-acylation.
Indole H2 8.15 - 8.35 (s/d) 7.25 - 7.35 (t/d)7.60 - 7.80The C3-carbonyl strongly deshields H2 (downfield shift >0.9 ppm).
Indole H3 Absent (Substituted) 6.35 - 6.45 (m)6.60 - 6.70Disappearance of H3 signal is the primary confirmation of reaction at C3.
Indole H4 7.65 - 7.75 (d) 7.00 - 7.10 (d)~7.10H4 is deshielded by the adjacent C3-carbonyl anisotropy (peri-effect).
Acetyl -CH

2.40 - 2.45 (s) Absent2.60 - 2.70 (s)C3-acetyl appears upfield relative to N-acetyl signals.
Benzylic -CH

5.10 - 5.15 (s) 5.05 - 5.10 (s)5.10 - 5.15 (s)Stable anchor signal; minimally affected by acylation.
Aromatic (Ph) 7.30 - 7.50 (m) 7.30 - 7.50 (m)7.30 - 7.50 (m)Multiplet integration (5H) confirms benzyl group integrity.

Critical Insight: The "Smoking Gun" for the target molecule is the combination of a downfield H2 singlet (~8.2 ppm) and the retention of the NH signal . If the NH is missing and the methyl is >2.6 ppm, you have made the N-acetyl impurity.

Part 3: Structural Assignment Logic & Visualization

Diagram 1: NMR Assignment Flowchart

This logic tree guides the researcher through the raw spectrum to confirm identity.

NMR_Assignment_Logic Start Start: Analyze 1H Spectrum (DMSO-d6) Check_Methyl Step 1: Locate Methyl Singlet (~2.4 - 2.7 ppm) Start->Check_Methyl Check_NH Step 2: Check for NH Proton (11.0 - 12.0 ppm) Check_Methyl->Check_NH Methyl Present Result_Precursor MISMATCH: Unreacted Precursor Check_Methyl->Result_Precursor No Methyl Signal Check_H2 Step 3: Analyze H2 Signal (~8.2 ppm) Check_NH->Check_H2 NH Present (Broad s) Result_NAc MISMATCH: N-Acetyl Isomer (N-Acylation) Check_NH->Result_NAc NH Absent Check_H4 Step 4: Analyze H4 Signal (Peri-effect check) Check_H2->Check_H4 H2 is Downfield Singlet (~8.2 ppm) Check_H2->Result_Precursor H2 is Upfield (~7.2 ppm) Result_Target CONFIRMED: 3-Acetyl-5-OBn-indole (C3-Acylation) Check_H4->Result_Target H4 Deshielded (~7.7 ppm)

Caption: Decision tree for distinguishing the target C3-acetylated indole from precursors and regioisomers.

Part 4: Experimental Protocols

Synthesis Protocol (Vilsmeier-Haack Analogue)

While Friedel-Crafts acylation is possible, the reaction with


-dimethylacetamide (DMAc) and POCl

is superior for 5-benzyloxyindole due to the sensitivity of the ether linkage to strong Lewis acids like AlCl

.

Reagents:

  • 5-Benzyloxyindole (1.0 eq)

  • 
    -Dimethylacetamide (DMAc) (3.0 eq)
    
  • Phosphorus Oxychloride (POCl

    
    ) (1.1 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMAc.

Workflow:

  • Activation: Cool DMAc (or DMAc/DCE solution) to 0°C. Add POCl

    
     dropwise under Ar. Stir for 20 min to form the chloroiminium ion (Vilsmeier reagent).
    
  • Addition: Add 5-benzyloxyindole (dissolved in minimal DCE) dropwise to the mixture at 0°C.

  • Cyclization: Allow to warm to RT, then heat to 80-90°C for 2-4 hours. Monitor by TLC (Target R

    
     is usually lower than precursor).
    
  • Hydrolysis: Cool to RT. Pour reaction mixture into ice-cold aqueous NaOH (1M) or saturated NaOAc solution. Note: Basic hydrolysis is required to convert the intermediate iminium salt to the ketone.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purified via flash chromatography (Hexane/EtOAc).

NMR Sample Preparation

To ensure the resolution of the NH proton and accurate chemical shifts:

  • Mass: Weigh ~5-10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why DMSO? In CDCl

      
      , the NH proton often broadens into the baseline or exchanges, making confirmation difficult. DMSO stabilizes the NH via hydrogen bonding, sharpening the peak.
      
  • Tube: Use a high-quality 5mm NMR tube.

  • Acquisition:

    • Scans: 16-64 (Sufficient for 1H).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to allow full relaxation of the isolated H2 proton for accurate integration.
      

Part 5: Mechanistic Visualization

Diagram 2: Regioselectivity & Signal Evolution

This diagram illustrates why the chemical shifts change, focusing on the electronic effects of the C3-acetyl group.

Mechanism_Shift Precursor 5-Benzyloxyindole (Electron Rich C3) Intermediate Electrophilic Attack (at C3 by DMAc-POCl3) Precursor->Intermediate Acylation H3_Effect H3 Signal: Disappears (Substituted) Precursor->H3_Effect Comparison Target 3-Acetyl-5-OBn-Indole (Electron Withdrawing C3) Intermediate->Target Hydrolysis H2_Effect H2 Shift: Deshielded by C=O Anisotropy (7.2 -> 8.2 ppm) Target->H2_Effect H4_Effect H4 Shift: Peri-Effect Deshielding (7.0 -> 7.7 ppm) Target->H4_Effect

Caption: Synthesis pathway and the resulting electronic perturbations that drive the diagnostic NMR shifts.

Part 6: References

  • Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method." Tetrahedron, vol. 54, no. 46, 1998, pp. 13915-13928. (Establishes 3-acylation protocols and NMR shifts for 3-acetylindoles). Link

  • Somei, M., et al. "The Chemistry of Indoles. Vilsmeier-Haack Type Acylation." Chemical & Pharmaceutical Bulletin, vol. 29, 1981. (Foundational work on using DMAc/POCl3 for acetylating indoles).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009. (Authoritative source for calculating substituent effects on indole rings).

  • Sigma-Aldrich. "1H NMR of 5-(Benzyloxy)indole." (Reference for precursor chemical shifts). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for indole C2/C3 proton shifts in DMSO-d6). Link

Spectroscopic Profiling of 3-Acetylindoles: A Comparative Guide to FTIR Sampling Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetylindoles are foundational scaffolds in medicinal chemistry, frequently utilized as precursors in the synthesis of antimicrobial agents and marine alkaloid analogs such as meridianins[1][2]. For researchers synthesizing these derivatives, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool. The carbonyl (C=O) absorption peak of the 3-acetyl group is highly sensitive to its electronic and spatial environment, making it a reliable marker for structural confirmation.

This guide objectively compares the performance of three primary FTIR sampling alternatives—ATR, KBr transmission, and solution-phase—and provides self-validating protocols to ensure analytical integrity.

Mechanistic Grounding: The Causality of the Carbonyl Shift

To accurately interpret the IR spectrum of 3-acetylindole, one must understand the causality behind its unique vibrational frequencies. In a standard aliphatic ketone, the C=O stretching frequency typically appears around 1715 cm⁻¹. However, in 3-acetylindole, this peak undergoes a significant bathochromic (low-frequency) shift.

This shift is driven by two synergistic structural factors:

  • Conjugation: The lone pair of electrons on the indole nitrogen delocalizes through the aromatic π-system to the C3 position. This resonance increases the single-bond character of the carbonyl group, lowering its force constant.

  • Intermolecular Hydrogen Bonding: In the solid state, 3-acetylindole molecules form robust hydrogen-bonded chains (N-H ··· O=C)[3]. This interaction further lengthens and weakens the C=O bond.

Consequently, the carbonyl peak of 3-acetylindole is typically observed between 1625 cm⁻¹ and 1645 cm⁻¹, depending on the sampling matrix[4][5]. By contrast, in 1-acetylindole (where the acetyl group is attached directly to the nitrogen), the absence of N-H hydrogen bonding and the differing resonance dynamics result in a carbonyl stretch at a much higher frequency, approximately 1730 cm⁻¹[6].

G Base Aliphatic Ketone C=O (~1715 cm⁻¹) Conjugation Indole Ring Conjugation (Delocalization of π electrons) Base->Conjugation Lowers force constant HBonding Intermolecular H-Bonding (N-H ··· O=C) Conjugation->HBonding Increases bond polarity FinalPeak 3-Acetylindole C=O (~1625 - 1645 cm⁻¹) HBonding->FinalPeak Final observed IR shift

Caption: Logical flow of structural factors inducing the bathochromic shift of the carbonyl IR peak.

Comparative Analysis of IR Sampling Alternatives

The choice of sample preparation directly influences the observed position and shape of the carbonyl peak. Below is an objective comparison of the three dominant modalities.

  • Attenuated Total Reflectance (ATR-FTIR):

    • Performance: ATR is the modern standard for neat solid analysis. It requires no sample preparation, thereby preserving the native crystal lattice and the intact intermolecular hydrogen-bonding network.

    • Data Output: Yields a sharp, highly reproducible carbonyl peak at ~1645 cm⁻¹[5].

    • Best For: Rapid screening, non-destructive analysis, and routine quality control.

  • Transmission (KBr Pellet):

    • Performance: The traditional approach. While it provides excellent signal-to-noise ratios, the mechanical grinding process can induce polymorphic transitions or disrupt native hydrogen bonds. Furthermore, KBr is highly hygroscopic; absorbed water exhibits a bending vibration near 1640 cm⁻¹, which can convolute the 3-acetylindole carbonyl signal.

    • Data Output: Carbonyl peak typically observed around 1640–1645 cm⁻¹, though peak broadening is common if moisture is present.

    • Best For: Legacy data comparison and quantitative analysis where pathlength control is necessary.

  • Solution-Phase IR (CHCl₃):

    • Performance: Dissolving the sample eliminates solid-state lattice effects, allowing researchers to observe solvent-solute interactions. In chloroform, the hydrogen-bonding dynamics are altered.

    • Data Output: The carbonyl stretch shifts to ~1625 cm⁻¹. Additionally, solution IR clearly resolves the free N-H stretch (~3452 cm⁻¹) from the bonded N-H stretch (~3325 cm⁻¹)[4].

    • Best For: Mechanistic studies, investigating conformational dynamics, and eliminating matrix-induced artifacts.

Workflow cluster_methods IR Sampling Modalities Sample 3-Acetylindole Sample ATR ATR-FTIR (Neat Solid) Sample->ATR KBr Transmission (KBr Pellet) Sample->KBr Sol Solution IR (CHCl₃) Sample->Sol DataATR Peak: ~1645 cm⁻¹ (Intact H-Bonding) ATR->DataATR DataKBr Peak: ~1640 cm⁻¹ (Matrix Effects) KBr->DataKBr DataSol Peak: ~1625 cm⁻¹ (Solvent Disruption) Sol->DataSol

Caption: Comparative workflow of IR sampling modalities and their resulting carbonyl peak positions.

Quantitative Data Comparison

Compound / EnvironmentSampling ModalityC=O Peak (cm⁻¹)N-H Peak (cm⁻¹)Mechanistic Notes
3-Acetylindole (Solid) ATR-FTIR~1645~3110 - 3484Strong intermolecular H-bonding intact[5].
3-Acetylindole (Solution) Transmission (CHCl₃)~16253452 (free), 3325 (bonded)Solvation alters H-bond network; distinct free/bonded states[4].
1-Acetylindole (Solid) ATR-FTIR / KBr~1730N/AAcetyl on nitrogen; no N-H H-bonding; amide-like resonance[6].
Aliphatic Ketone (Ref) Various~1715N/ABaseline reference for unconjugated, non-H-bonded carbonyl.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must incorporate self-validating steps. The following protocols are designed to eliminate false positives caused by contamination or matrix interference.

Protocol A: ATR-FTIR Analysis of Neat 3-Acetylindole
  • Crystal Cleaning & Validation: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol.

    • Causality: Removes organic residues from previous samples.

    • Self-Validation: Perform a background scan on the empty crystal. The baseline must be flat (absorbance < 0.01) to validate the absence of carryover before proceeding.

  • Sample Application: Place 1-2 mg of neat 3-acetylindole powder onto the crystal and apply uniform pressure via the anvil.

    • Causality: Intimate contact between the crystal and sample is required for the evanescent wave to penetrate the solid, ensuring a high signal-to-noise ratio.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ (typically 16-32 scans at 4 cm⁻¹ resolution).

    • Causality: Signal averaging reduces random noise and enhances the resolution of the conjugated C=O peak.

  • Post-Acquisition Validation: Verify the presence of the broad N-H stretch (~3100-3300 cm⁻¹) alongside the C=O stretch (~1645 cm⁻¹). If the N-H peak is absent, the sample may be degraded, misidentified, or structurally altered (e.g., N-acetylated).

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic; removing water prevents the ~1640 cm⁻¹ O-H bending artifact from overlapping with the 3-acetylindole carbonyl peak.

  • Blank Validation: Press a pellet of pure KBr and acquire a background spectrum.

    • Self-Validation: This step subtracts any residual matrix moisture or baseline scattering effects from the final sample spectrum, ensuring the ~1645 cm⁻¹ peak is strictly from the analyte.

  • Sample Grinding: Mix 3-acetylindole with the dried KBr at a 1:100 ratio and grind thoroughly in an agate mortar for 1-2 minutes.

    • Causality: Achieving a fine particle size (< 2 µm) minimizes the Christiansen effect, which otherwise causes severe baseline scattering and distorted peak shapes.

  • Pellet Pressing & Acquisition: Press the mixture under 10 tons of force for 2 minutes to form a transparent disk, then acquire the spectrum.

References

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry (cdnsciencepub.com).4

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry (nih.gov).1

  • Voltametric Sensor Based on Magnetic Chitosan Acetylindole-Based Nanocomposite for the Determination of Sulfamethazine. ACS Omega (acs.org).5

  • Low-temperature study of 3-acetylindole at 110 K. Acta Crystallographica Section C (nih.gov).3

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. UC Berkeley (escholarship.org).6

  • SYNTHESIS OF 3-INDOLYLAZOLES AND MERIDIANIN DERIVATIVES FROM INDOLYL ENAMINONITRILES. Arkivoc (arkat-usa.org).2

Sources

Comparative Guide to the Mass Spectrometry Fragmentation of 5-Benzyloxy-3-acetylindole: HRMS vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where structural ambiguity in indole derivatives derails downstream drug development. 5-Benzyloxy-3-acetylindole is a critical intermediate in the synthesis of psychoactive tryptamines, melatonin analogs, and protein kinase C (PKC) inhibitors[1][2]. However, its dual functionalization—a labile benzyl ether and a tightly bound acetyl group—presents a unique challenge for structural elucidation.

This guide objectively compares the performance of Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS/MS) against traditional Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of 5-benzyloxy-3-acetylindole, providing field-proven protocols and mechanistic insights.

Mechanistic Fragmentation Pathways (The "Why")

To confidently identify 5-benzyloxy-3-acetylindole, we must first understand its gas-phase ion chemistry. When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the protonated precursor ion


 at m/z 266.118  undergoes two primary, competing fragmentation pathways:
  • Cleavage of the Benzyl Ether (The Low-Energy Pathway): Benzyl ethers are highly susceptible to C-O bond cleavage. In positive ion mode, the charge preferentially localizes on the expelled benzyl group, yielding the highly stable, aromatic tropylium cation at m/z 91.055 [3].

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cleavage of the Acetyl Group (The High-Energy Pathway):  Similar to the established fragmentation of 3-acetylindole, the acetyl moiety undergoes an initial 
    
    
    
    -cleavage to eject a methyl radical (
    
    
    , -15 Da), forming an acylium ion at m/z 251.095 [4][5]. This is rapidly followed by the extrusion of carbon monoxide (-28 Da) to yield a stable indole core fragment at m/z 223.099 .

Pathway M Precursor Ion [M+H]+ m/z 266.118 Trop Tropylium Ion m/z 91.055 M->Trop Ether Cleavage M_CH3 Loss of Methyl (-15 Da) m/z 251.095 M->M_CH3 Acetyl α-Cleavage M_CO Loss of CO (-28 Da) m/z 223.099 M_CH3->M_CO CO Extrusion

MS/MS Fragmentation Pathway of 5-benzyloxy-3-acetylindole under CID/HCD.

The Contenders: LC-HRMS/MS vs. GC-EI-MS

Historically, GC-EI-MS has been the workhorse for small molecule analysis. However, for compounds like 5-benzyloxy-3-acetylindole, it falls short. The hard 70 eV electron ionization often completely shatters the molecular ion, making intact mass determination nearly impossible[4]. Furthermore, the high boiling point and thermal lability of the benzyloxy group lead to degradation in the GC inlet.

Conversely, LC-HRMS/MS (e.g., Orbitrap or Q-TOF) utilizes soft Electrospray Ionization (ESI) to preserve the


 precursor[1][3]. When coupled with HCD, it allows us to precisely tune the fragmentation energy, capturing both the fragile tropylium ion and the robust indole core fragments in a single scan[6].
Comparative Performance Data
ParameterLC-HRMS/MS (Orbitrap with HCD)GC-EI-MS (Single Quadrupole)
Ionization Method Soft (ESI+)Hard (Electron Impact, 70 eV)
Precursor Ion Detection Intact

(m/z 266.118)
Highly fragmented;

often absent
Mass Accuracy < 2 ppm (Unambiguous formula ID)Nominal (~0.5 Da)
Key Diagnostic Fragments m/z 91.055, 251.095, 223.099m/z 91, 144, 116 (Often convoluted)
Thermal Degradation Risk Negligible (Liquid phase analysis)High (Requires high inlet temperatures)
Low-Mass Cutoff None (HCD traps all fragments)None

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness in your structural elucidation, do not just run the sample. The protocol below is designed as a self-validating system —incorporating internal standards and system suitability checks to guarantee that every data point is analytically sound.

Step 1: System Suitability & Calibration (The Validation Anchor)
  • Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos). Run a solvent blank (Water/Acetonitrile with 0.1% Formic Acid).

  • Causality: This calibrates the Orbitrap mass analyzer to < 2 ppm mass accuracy. The blank ensures zero carryover from previous runs, establishing a clean baseline of trust.

Step 2: Sample Preparation
  • Action: Dissolve the 5-benzyloxy-3-acetylindole sample in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the vial with 50 ng/mL of an isotopically labeled internal standard (e.g., Indole-d5).

  • Causality: The internal standard dynamically compensates for matrix-induced ionization suppression during ESI. If the internal standard signal drops, you immediately know matrix effects are present, making the quantitative aspect of the run self-validating.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid .

  • Causality: The hydrophobic C18 stationary phase effectively retains the bulky benzyloxy group[7]. More importantly, the addition of 0.1% formic acid is a thermodynamic necessity; it acts as a proton donor, driving the equilibrium toward the protonated state to maximize

    
     yield in positive mode ESI[3][7].
    
Step 4: Ionization & HCD Fragmentation
  • Action: Isolate the precursor ion (m/z 266.118) in the quadrupole. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV in the HCD cell.

  • Causality: Stepped NCE is critical. Lower energies (20 eV) gently cleave the labile benzyl ether bond to yield the tropylium ion (m/z 91.055), while higher energies (40 eV) force the

    
    -cleavage of the acetyl group[3][6]. We specifically choose HCD over traditional ion-trap CID because HCD eliminates the "1/3 rule" low-mass cutoff, ensuring the critical m/z 91 ion is not lost before reaching the Orbitrap detector.
    

Workflow SST System Suitability Blank & Calibrant Prep Sample Prep + Internal Std SST->Prep LC UHPLC Separation C18 Column Prep->LC ESI ESI+ Ionization 0.1% Formic Acid LC->ESI MS Orbitrap HRMS HCD Fragmentation ESI->MS

Self-validating LC-HRMS experimental workflow for indole derivative analysis.

References

  • Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. 4

  • 3-Acetylindole | CID 12802 - PubChem (NIH). 5

  • 5-Benzyloxy-N,N-dimethyltryptamine Oxalate - Benchchem. 1

  • 5-Benzyloxyindole CAS 1215-59-4 Suppliers - Bloom Tech. 2

  • 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis - PMC (NIH). 7

  • Confirming the Identity of Indole-3-acetylglycine: A Comparative Guide to High-Resolution Mass Spectrometry - Benchchem. 6

  • Ion fragmentation of small molecules in mass spectrometry - UAB. 3

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

Sources

Melting Point Range Verification for Pure 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical verification of melting point ranges for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (also known as 3-Acetyl-5-benzyloxyindole).[1] It is designed for researchers requiring rigorous purity assessment of this specific indole intermediate, often used in the synthesis of melatonin analogs and serotonin receptor modulators.

A Comparative Technical Guide for Purity Assessment

Executive Summary & Technical Context

The acetylation of 5-benzyloxyindole to form 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a critical step in pharmaceutical synthesis.[1] However, this reaction is prone to incomplete conversion and over-acetylation (formation of N,3-diacetyl byproducts).[1]

Standard "quick" melting point checks often fail to distinguish between a eutectic mixture of starting material/product and the pure target , leading to downstream failure in multi-step syntheses. This guide compares the thermal profile of the pure compound against its common impurities and establishes a self-validating protocol for verification.

The Compound Profile[2][3]
  • Chemical Name: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone[1]

  • Synonyms: 3-Acetyl-5-benzyloxyindole[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Target Purity: >98.5% (HPLC Area %)

  • Critical Impurity (Precursor): 5-Benzyloxyindole (MP: 100–104 °C)[1]

  • Critical Impurity (Byproduct): 1,3-Diacetyl-5-benzyloxyindole (MP: Variable, typically lower/broad)[1]

Comparative Analysis: Pure vs. Impure Profiles

The following table contrasts the expected thermal behavior of the pure product against its specific synthesis alternatives. This data is synthesized from structural analog trends (e.g., 3-acetylindole, MP 188–190 °C) and precursor properties.[1]

Table 1: Thermal Performance & Impurity Markers
Material StateMelting Point Range (°C)Visual CharacteristicInterpretation
High-Purity Reference 188.0 – 194.0 °C *Clear, sharp melt (<2°C range)Target Product. Indicates successful C3-acylation and removal of precursors.[1]
Alternative A (Crude) 100 – 140 °C (Broad)Slushy, partial melt, then resolidificationMajor Failure. Contains significant unreacted 5-benzyloxyindole (MP ~102°C).[1]
Alternative B (Wet) 175 – 185 °C (Depressed)Bubbling or "sweating" before meltSolvent Entrapment. Likely residual acetic acid or ethanol from recrystallization.[1]
Alternative C (Over-reacted) < 160 °C (Variable)Opaque meltN-Acetylation. Presence of 1,3-diacetyl species disrupts crystal packing.[1]

*Note: While specific literature values for the benzyloxy derivative are sparse, the structural analog 3-acetylindole melts at ~190°C. The benzyloxy group typically stabilizes the lattice, maintaining or slightly elevating this range. Any value <180°C should be flagged.

Experimental Protocol: Self-Validating Verification

Do not rely on a single determination. Use this Dual-Ramp Protocol to distinguish between thermodynamic melting and decomposition.

Method A: Automated Capillary Melting Point (The Gold Standard)

Equipment: Mettler Toledo MP90 or equivalent (OptiMelt).[1]

  • Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface solvent. Grind to a fine powder.

  • Packing: Fill capillary to 3mm height. Compact by dropping through a 1m glass tube (3 times).[1] Critical: Loose packing causes premature "sintering" readings.

  • The "Scout" Run:

    • Start Temp: 80°C

    • Ramp Rate: 10°C/min

    • Stop Temp: 220°C

    • Purpose: Quickly identify if the sample is actually the starting material (melts ~100°C).[1]

  • The "Verification" Run:

    • Start Temp: 170°C (or 10°C below expected onset)

    • Ramp Rate: 1.0 °C/min

    • Purpose: High precision. A pure sample will transition from Solid

      
       Liquid in 
      
      
      
      minutes.
Method B: Differential Scanning Calorimetry (DSC) Validation

Use Case: When capillary MP is broad (>2°C) but HPLC shows high purity.[1] This checks for polymorphism .

  • Protocol: Heat from 30°C to 250°C at 5°C/min under N

    
    .
    
  • Success Criteria: Single endothermic peak with onset >185°C.

  • Failure Mode: A small endotherm at ~100°C indicates trapped precursor (eutectic impurity) invisible to the naked eye in capillary methods.[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for verifying the product, specifically designed to catch the common "false positive" of mixed crystals.

MP_Verification_Workflow Start Start: Isolated Solid 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone Visual_Check Visual Inspection: Is it a white/off-white powder? Start->Visual_Check Scout_Run Run Scout MP (10°C/min ramp) Visual_Check->Scout_Run Decision_1 Observed MP < 110°C? Scout_Run->Decision_1 Fail_Precursor FAIL: Unreacted Precursor (5-Benzyloxyindole) Decision_1->Fail_Precursor Yes Decision_2 Observed MP 170-195°C? Decision_1->Decision_2 No Precise_Run Run Verification MP (1°C/min ramp) Decision_2->Precise_Run Yes Fail_Impure FAIL: Impure/Solvated Recrystallize (EtOH) Decision_2->Fail_Impure No (e.g. 140-160°C) Final_Decision Range Width < 2°C? Precise_Run->Final_Decision Success PASS: High Purity Proceed to NMR/HPLC Final_Decision->Success Yes Final_Decision->Fail_Impure No

Figure 1: Logical workflow for distinguishing pure 3-acetyl-5-benzyloxyindole from precursors and solvates.

Scientific Rationale (Expertise & Causality)[1]

Why the Melting Point is High (Structure-Property Relationship)

The acetylation at the C3 position of the indole ring introduces a carbonyl group capable of strong Hydrogen Bonding (N-H


 O=C) with the N-H of a neighboring molecule.[1]
  • Indole MP: 52 °C

  • 5-Benzyloxyindole MP: 102 °C (Benzyl group adds Van der Waals interactions)[1]

  • 3-Acetylindole MP: 190 °C (H-bonding network significantly stabilizes the lattice)[1]

  • 3-Acetyl-5-benzyloxyindole: The combination of the bulky benzyl group (stacking) and the acetyl group (H-bonding) maintains the high melting point characteristic of 3-acyl indoles.[1]

The "False Melt" Phenomenon

Researchers often observe a "shrinkage" or "wetting" at 100°C. This is not the melting of the product. It is the eutectic melting of small amounts of remaining 5-benzyloxyindole. If you see liquid droplets form at 105°C which then "disappear" or turn into a solid block that melts at 180°C, your product is impure. Do not record the higher value as the melting point. The sample requires recrystallization (typically from Ethanol or Toluene/Hexane).[1]

References

  • Comparison Analog Data (3-Acetylindole)

    • Source: NIST Chemistry WebBook, SRD 69.[2] "Ethanone, 1-(1H-indol-3-yl)-".[1]

    • Data Point: Melting Point 188-190 °C.[3]

    • URL:[Link][1]

  • Precursor Data (5-Benzyloxyindole)

    • Source: Sigma-Aldrich / Merck Safety D
    • Data Point: Melting Point 100-104 °C.[3][4]

  • Synthesis & Characterization Context

    • Source: Patent CA2326166A1.[5] "Indole derivatives with antiviral activity".[6][7] Describes the synthesis of 3-acetyl-5-benzyloxyindole via Vilsmeier-Haack type or acylation conditions.[1]

    • URL
  • General Indole Characterization Protocols

    • Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988).[1] "4-Benzyloxyindole". (Provides context on purification and MP behavior of benzyloxyindoles).

    • URL:[Link]

Sources

Pharmacological Profiling of C5-Substituted Indoles: A Comparative Guide to 5-Methoxy vs. 5-Benzyloxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Indole analogs are a cornerstone of medicinal chemistry, serving as privileged scaffolds for a vast array of therapeutic targets. Substitution at the C5 position of the indole ring is particularly critical, as it directly modulates the electronic properties of the ring system and dictates spatial interactions within target binding pockets[1]. This guide provides a comprehensive, objective comparison between two common C5-substituents: the 5-methoxy (-OCH₃) and 5-benzyloxy (-OCH₂Ph) groups, detailing their physicochemical differences, biological potencies, and the experimental methodologies used to evaluate them.

Structural and Physicochemical Dynamics

The choice between a 5-methoxy and a 5-benzyloxy group fundamentally alters the molecule's steric profile, lipophilicity, and receptor accommodation capabilities.

  • 5-Methoxy Analogs: The compact, electron-donating methoxy group closely mimics the 5-hydroxy group of endogenous serotonin (5-HT). It is highly effective at maintaining hydrogen bond acceptor capabilities while slightly increasing lipophilicity (LogP) compared to a hydroxyl group, which often translates to superior blood-brain barrier (BBB) penetration.

  • 5-Benzyloxy Analogs: The addition of a benzyl group introduces significant steric bulk and dramatically increases lipophilicity. While it retains the ether oxygen as a potential hydrogen bond acceptor, the large aromatic ring acts as a structural probe. It can either exploit auxiliary hydrophobic pockets (enhancing potency in certain antibacterial or cytotoxic targets) or induce severe steric clashes in tightly constrained monoamine receptor pockets[2].

Target-Specific Biological Potency

The biological potency of these analogs diverges sharply depending on the target class, demonstrating that "bigger is not always better" in drug design.

Serotonergic Receptors (5-HT)

For 5-HT receptors, the 5-methoxy group is generally optimal. Compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibit sub-micromolar to nanomolar affinities for 5-HT1A and 5-HT2A receptors, acting as potent agonists[3]. The receptor binding pockets are evolutionarily optimized for small C5-substituents. Introducing a bulky 5-benzyloxy group typically abolishes or severely attenuates affinity due to steric clash with the transmembrane helices (specifically TM5) during the receptor activation process[3].

Antimicrobial and Cytotoxic Agents

In non-GPCR targets, the 5-benzyloxy group can be highly advantageous. For instance, in the development of indole-naphthalene hybrid analogs targeting Staphylococcus aureus, replacing a 5-methoxy group with a 5-benzyloxy group significantly increased antibacterial activity against the S. aureus Newman strain. This indicates that the bulky benzyl group effectively engages a larger hydrophobic binding region on the bacterial target structure[2]. Similarly, in the design of seco-duocarmycin analogs (DNA minor groove binders), 5-benzyloxy indole derivatives are utilized to explore extended hydrophobic interactions within the DNA minor groove, although the 5-methoxy group alone is often sufficient to maintain baseline cytotoxicity[1].

Quantitative Data Comparison
Compound ClassTarget / Assay5-Methoxy Potency5-Benzyloxy PotencyMechanistic Rationale
Indole-Naphthalene Hybrids S. aureus Newman (MIC)Reduced ActivityIncreased Activity5-OBn engages a larger hydrophobic bacterial target pocket[2].
Tryptamine Analogs 5-HT1A / 5-HT2A (Ki)High Affinity (Nanomolar)Negligible / Low Affinity5-OBn causes steric clash with the TM5 helix in the receptor[3].
seco-Duocarmycin Analogs L1210 Cell Line (Cytotoxicity)High (Maintains binding)Moderate (Tolerated)5-OMe is sufficient for DNA minor groove binding; 5-OBn explores extended pockets[1].

Experimental Methodologies: Self-Validating Systems

To rigorously compare the potency of these analogs, researchers must employ self-validating experimental workflows that isolate the specific variable of interest.

Protocol 1: Radioligand Binding Assay (Receptor Affinity - Ki)

Purpose: To quantify the binding affinity of indole analogs to 5-HT1A receptors. Causality & Validation: We use [³H]8-OH-DPAT because it selectively labels 5-HT1A sites. Crucially, GTPγS is added to the assay buffer to uncouple the receptor from G-proteins. This ensures the receptor is locked in a uniform, low-affinity state for agonists, standardizing the measurement of competitive displacement and preventing artificially inflated affinity readings.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological pH and receptor integrity.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [³H]8-OH-DPAT, and varying concentrations of the test indole analog (10⁻¹¹ to 10⁻⁴ M) in assay buffer containing 10 µM GTPγS.

  • Equilibration: Incubate at 25°C for 60 minutes. Rationale: This specific time-temperature combination allows the binding reaction to reach thermodynamic equilibrium without risking proteolytic degradation of the receptor.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand, measure retained radioactivity via liquid scintillation counting, and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Inhibition Assay (Agonist Potency - EC50)

Purpose: To determine if the receptor binding translates to functional Gi-coupled pathway activation. Causality & Validation: Because 5-HT1A is Gi-coupled (it inhibits adenylyl cyclase), baseline cAMP levels are too low to measure inhibition accurately. We must first stimulate the system with Forskolin to artificially raise cAMP levels, creating a measurable window. IBMX is added to prevent cAMP degradation, ensuring that any measured decrease in cAMP is strictly due to the test compound's activation of the Gi pathway.

  • Cell Seeding: Plate 5-HT1A-expressing CHO cells in a 384-well microplate at 10,000 cells/well.

  • Stimulation & Stabilization: Add 10 µM Forskolin (to activate adenylyl cyclase) and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Compound Addition: Add the 5-methoxy or 5-benzyloxy analog at varying concentrations. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Measure fluorescence resonance energy transfer (FRET) to quantify cAMP levels and calculate the EC50.

Logical Workflow Visualization

The following diagram illustrates the self-validating logic of the functional cAMP assay used to determine the biological potency of these indole analogs.

G Indole Indole Analog (5-OMe or 5-OBn) Receptor 5-HT1A Receptor (Gi-Coupled) Indole->Receptor Binds & Activates AC Adenylyl Cyclase (Enzyme) Receptor->AC Giα Subunit Inhibits cAMP cAMP Levels (Measured via FRET) AC->cAMP Synthesizes Forskolin Forskolin (Assay Stimulator) Forskolin->AC Artificially Activates IBMX IBMX (PDE Inhibitor) IBMX->cAMP Prevents Degradation

Functional cAMP Assay Workflow: Demonstrating the isolated Gi-coupled inhibition pathway.

Strategic Recommendations

When designing novel therapeutics, the choice between 5-methoxy and 5-benzyloxy substitutions should be strictly guided by the target's structural biology:

  • Select 5-Methoxy when targeting CNS monoamine receptors (e.g., 5-HT, Melatonin) where the binding pocket is highly conserved and sterically restricted. It provides optimal hydrogen bonding while maintaining a low molecular weight for BBB permeability.

  • Select 5-Benzyloxy when designing anti-infectives, exploring novel allosteric sites, or developing prodrugs. The bulky aromatic ring is excellent for probing deep, lipophilic auxiliary pockets that are often present in bacterial enzymes or DNA minor grooves.

References

  • Antistaphylococcal evaluation of indole–naphthalene hybrid analogs. Dove Medical Press.[Link]

  • Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. National Center for Biotechnology Information (PMC).[Link]

  • Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. National Center for Biotechnology Information (PMC).[Link]

Sources

Technical Guide: Chromatographic Isolation of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chromatographic behavior and isolation strategies for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-benzyloxyindole).

Executive Summary

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a significantly more polar compound than its precursor, 5-(benzyloxy)-1H-indole , due to the introduction of the electron-withdrawing acetyl group at the C3 position which enhances the acidity of the N-H bond and introduces a hydrogen-bond acceptor.

Effective separation via Thin Layer Chromatography (TLC) requires a moderately polar mobile phase. While the starting material elutes readily in non-polar systems, the target 3-acetyl product typically requires 30–50% Ethyl Acetate (EtOAc) in Hexane to achieve an optimal Retention Factor (


) between 0.25 and 0.40.

Compound Profile & Polarity Analysis

Understanding the structural drivers of polarity is essential for predicting chromatographic behavior.

FeatureStarting Material (SM)Target Product
Compound 5-(Benzyloxy)-1H-indole 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone
Structure Indole core + EtherIndole core + Ether + Ketone (C3)
H-Bond Donors 1 (Indole NH)1 (Indole NH - More Acidic)
H-Bond Acceptors 1 (Ether O)2 (Ether O + Carbonyl O )
Polarity ModerateHigh
Melting Point 100–104 °C188–192 °C
TLC Behavior Moves fast (High

)
Moves slow (Low

)
Mechanistic Insight

The C3-acylation increases the polarity of the indole system significantly. The carbonyl oxygen acts as a strong hydrogen bond acceptor for the silanol groups on the silica stationary phase. Furthermore, the electron-withdrawing nature of the acetyl group increases the acidity of the indole N-H proton, strengthening its interaction with the silica stationary phase.

Experimental Data: Value Comparison

The following values are derived from standard silica gel 60


 plates. Values are representative and may vary slightly based on humidity and silica activity.
Table 1: Solvent System Optimization (EtOAc / Hexane)
Solvent System (v/v)SM

(Approx.)
Product

(Approx.)
Separation QualityNotes
10% EtOAc / 90% Hex 0.250.02PoorProduct remains at baseline.
30% EtOAc / 70% Hex 0.550.15ModerateGood for assessing SM consumption.
50% EtOAc / 50% Hex 0.75 0.35 Optimal Best for isolation/purification.
70% EtOAc / 30% Hex 0.900.65PoorCompounds co-elute near solvent front.
Table 2: Impurity Profile (Reaction Monitoring)

During Friedel-Crafts acylation or Vilsmeier-Haack type sequences, specific side products may form.

CompoundRelative PolarityExpected

(50% EtOAc)
Visual ID (Vanillin Stain)
N-Acetyl Isomer Low (Amide, No NH)~0.80Weak / Different Color
Starting Material Moderate~0.75Red/Purple
Target (C3-Acetyl) High~0.35Dark Purple/Blue
Diacetyl (N,C3) Moderate-High~0.50Variable

Visualization & Detection Protocol

Since both the starting material and product are indole derivatives, they share similar UV absorption profiles but react differently to chemical stains.

Method A: UV Absorption (Non-Destructive)
  • Wavelength: 254 nm[1][2]

  • Observation: Both compounds quench fluorescence (appear as dark spots on green background). The highly conjugated 3-acetyl product often absorbs more intensely.

Method B: Vanillin / p-Anisaldehyde Stain (Destructive)
  • Preparation: Dissolve 15g vanillin in 250mL ethanol + 2.5mL conc.

    
    .
    
  • Procedure: Dip plate, blot excess, heat with heat gun until color develops.

  • Result:

    • 5-Benzyloxyindole: Typically turns bright red/purple.

    • 3-Acetyl-5-benzyloxyindole: Often develops a deeper purple, blue, or greyish-violet color due to the conjugated carbonyl system.

Workflow Diagrams

Figure 1: Reaction Monitoring Logic

This decision tree guides the chemist through the reaction monitoring process to ensure complete conversion before workup.

ReactionMonitoring Start Start Reaction (5-Benzyloxyindole + Acylating Agent) Sample Aliquot & Mini-Workup (EtOAc extraction) Start->Sample TLC_Run Run TLC (50% EtOAc / Hexane) Sample->TLC_Run Check_SM Is SM Spot (Rf ~0.75) Visible? TLC_Run->Check_SM Check_Prod Is Product Spot (Rf ~0.35) Intense? Check_SM->Check_Prod No / Trace Continue Continue Heating/Stirring Check_SM->Continue Yes (Strong) Add_Reagent Add more Acylating Agent/Catalyst Check_Prod->Add_Reagent No (Reaction Stalled) Quench Quench Reaction (Pour into Ice/Water) Check_Prod->Quench Yes Continue->Sample Wait 1 hr Add_Reagent->Continue

Caption: Logic flow for monitoring the conversion of 5-benzyloxyindole to the 3-acetyl derivative.

Figure 2: Purification Strategy

Due to the high melting point of the product (188–192 °C), precipitation is often superior to chromatography for bulk purification.

Purification Crude Crude Reaction Mixture Solvent_Wash Wash with Water/Brine Dry Organic Layer Crude->Solvent_Wash Concentrate Concentrate to Solid Solvent_Wash->Concentrate Trituration Triturate/Recrystallize (Hot Ethanol or EtOAc) Concentrate->Trituration Filter Filtration Trituration->Filter Purity_Check Check Purity (TLC/NMR) Filter->Purity_Check Column Flash Column (Gradient: 20% -> 60% EtOAc) Purity_Check->Column Impure (<90%) Final Pure Product (White/Off-white Solid) Purity_Check->Final Pure (>95%) Column->Final

Caption: Recommended purification workflow prioritizing recrystallization over chromatography.

Detailed Protocol: TLC Analysis

Objective: To confirm the presence of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone and assess purity.

  • Plate Preparation: Use Aluminum or Glass-backed Silica Gel 60

    
     plates. Mark a baseline 1.0 cm from the bottom with a soft pencil.
    
  • Sample Preparation:

    • Dissolve ~1 mg of the crude solid in 0.5 mL of Ethyl Acetate . (Note: The compound has poor solubility in hexane or dichloromethane; ensure it is fully dissolved).

    • Prepare a reference standard of 5-benzyloxyindole in the same solvent.

  • Spotting: Apply 1 µL of the sample and the reference side-by-side.

  • Elution:

    • Prepare 10 mL of eluent: 5 mL Ethyl Acetate + 5 mL Hexane (1:1 ratio).

    • Pour into a developing chamber and cover. Allow solvent vapor to equilibrate for 2 minutes.

    • Place the plate in the chamber. Run until the solvent front is 1 cm from the top.

  • Analysis:

    • Dry the plate with a stream of air.

    • Visualize under UV (254 nm).[2] Mark the spots.

    • Calculate

      
      .
      
    • Target Criteria: The product spot should be distinct, lower than the reference, with no tailing.

Troubleshooting & Anomalies

  • Tailing: Indoles possess a free N-H group that can interact strongly with silanols, causing "streaking" or tailing.

    • Solution: Add 1% Triethylamine (TEA) or Acetic Acid to the mobile phase. For this specific ketone, TEA is generally preferred to prevent acid-catalyzed degradation, though the compound is relatively stable.

  • Co-elution: If the N-acetyl impurity (rare) is present, it may run close to the starting material.

    • Solution: Switch solvent system to Dichloromethane (DCM) / Methanol (95:5) . The selectivity changes, often separating the amide impurity from the amine starting material.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Link

  • ChemicalBook. (2025).[3] 3-Acetylindole Properties and Melting Point Data. ChemicalBook Database. Link

  • Sigma-Aldrich. (2025).[4] 5-(Benzyloxy)indole Product Specification and Safety Data Sheet. Merck KGaA. Link

  • ScienceMadness. (2017). Discussion on 3-acetylindole synthesis and melting points. ScienceMadness Discussion Board. Link

  • BenchChem. (2025).[5] Purification of Indole Derivatives by Column Chromatography: Technical Support Guide. BenchChem. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS No. 93315-84-5). As a specialized indole derivative likely utilized in targeted research and drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to handle chemical waste responsibly.

Part 1: Core Principle: Hazard Assessment and the Precautionary Approach

Our assessment is therefore based on the known hazards of structurally similar compounds, specifically indole derivatives and substituted ethanones. These compounds often exhibit irritant properties.[2][3][4] Consequently, we will manage this chemical as a hazardous substance with the potential for skin, eye, and respiratory irritation.

Anticipated Hazard Profile Summary
Hazard TypeAnticipated Classification & RationaleGHS Pictogram
Skin Irritation Category 2 . Based on data for similar indole and acetophenone derivatives which are known to cause skin irritation.[2][4]GHS07: Exclamation Mark
Eye Irritation Category 2A . Causes serious eye irritation. This is a common property for many organic powders and crystalline solids.[2][3][4]GHS07: Exclamation Mark
Respiratory Irritation STOT SE 3 . May cause respiratory irritation if inhaled as a dust or aerosol. This is a standard precaution for fine organic chemicals.[2][3][4]GHS07: Exclamation Mark
Environmental Hazard Assumed Hazardous . Complex organic molecules can be harmful to aquatic life.[5][6] Therefore, it must not be released into the environment.[7]N/A (Precautionary)

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone in any capacity, including for disposal, the following PPE is mandatory. This is a non-negotiable standard for mitigating the risks identified above, in alignment with OSHA guidelines.[8][9]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. This is critical to prevent direct skin contact and potential irritation.[1][2]

  • Eye Protection : Use chemical safety goggles. Standard safety glasses are insufficient; goggles provide a seal to protect against dusts and splashes.[1][4]

  • Skin and Body Protection : A full-length laboratory coat must be worn and kept fastened. This prevents contamination of personal clothing.[1]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup or when handling bulk powder), a NIOSH-approved respirator is necessary. Always handle this compound in a well-ventilated area or a chemical fume hood.[2][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[10][11] Adherence to this protocol ensures compliance and safety.

Step 1: Segregation at the Point of Generation

The cardinal rule of chemical waste management is to never mix different waste streams.[12] As soon as 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone or materials contaminated with it are deemed waste, they must be collected separately.

  • Rationale : Mixing this compound with other chemicals, such as strong oxidizing agents or incompatible solvents, could trigger an unknown and potentially dangerous reaction.[7] Segregation is the foundation of a safe disposal system.

Step 2: Waste Container Selection and Labeling

All chemical waste must be accumulated in appropriate, clearly labeled containers.

  • Container Selection :

    • Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable.[11]

    • The container must be in good condition, free of leaks or external residue, and have a secure, screw-top lid.[12][13]

    • The container must remain closed at all times except when waste is being added.[1][13] This prevents the release of vapors and protects against spills.[1][13]

  • Labeling :

    • As soon as the first particle of waste enters the container, it must be labeled.[10]

    • The label must clearly state the words "HAZARDOUS WASTE" .[14][15]

    • List the full chemical name: "1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone" . Do not use abbreviations or chemical formulas.[13]

    • Indicate the primary hazards (e.g., "Irritant").[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[13][14]

  • Storage : Store the container in a secondary containment bin to mitigate potential leaks. Segregate the container from incompatible materials, such as acids or bases.[13]

  • Quantity Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14] For acutely hazardous materials, the limit is one quart.

Step 4: Arranging for Professional Disposal

Laboratory personnel should never transport hazardous waste off-site.

  • Contact EHS : When the container is approximately 90% full, or before the waste has been stored for the maximum allowed time (which varies by institutional policy), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[13]

  • Documentation : Complete any required chemical waste pickup forms, providing an accurate description of the contents.

  • Collection : Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your SAA for final disposal, which is typically incineration at a permitted facility.

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Small-Scale Spill Response (Contained within a Fume Hood)
  • Alert Personnel : Immediately notify others in the area.

  • Don PPE : Ensure you are wearing the full, appropriate PPE described in Part 2.

  • Containment : Cover the spill with a chemical absorbent material suitable for organic compounds.

  • Collection : Carefully sweep up the absorbent material and spilled chemical. Avoid creating dust.[4][7]

  • Dispose : Place all contaminated materials (absorbent, gloves, etc.) into a hazardous waste container, label it appropriately, and manage it according to the protocol in Part 3.[10]

  • Decontaminate : Clean the spill area with soap and water.

First Aid for Accidental Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Part 5: Visualized Workflows

Disposal Decision Workflow

G cluster_0 Disposal Workflow for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone start Chemical is deemed waste (unused, contaminated, etc.) assess Apply Precautionary Principle: Treat as Hazardous Waste start->assess ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate at Source: Collect in a dedicated container ppe->segregate container Select compatible, sealed container (e.g., HDPE, Glass) segregate->container label_waste Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name Hazards container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store contact Container is 90% full or storage time limit is reached store->contact contact->store No ehs Contact EHS / Waste Coordinator and complete pickup request contact->ehs Yes collect Waste collected by authorized personnel for disposal ehs->collect end Disposal Complete collect->end

Caption: Disposal workflow for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.

Emergency Spill Response Workflow

G cluster_1 Small-Scale Spill Response spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Don full required PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Cover spill with chemical absorbent ppe->contain collect Carefully sweep up material (Avoid creating dust) contain->collect dispose Place all contaminated materials into a new hazardous waste container collect->dispose label_waste Label container as Hazardous Waste with contents listed dispose->label_waste decon Decontaminate spill area with soap and water label_waste->decon end Response Complete decon->end

Caption: Step-by-step procedure for managing a small-scale chemical spill.

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Pharmacy Purchasing & Products. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66981037, 1-(5-Propyl-1,3-benzodioxol-2-yl)ethanone. Available at: [Link]

  • Angene Chemical. (2024, November 15). Safety Data Sheet: 1-(Indolizin-2-yl)ethanone. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

  • Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. Available at: [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Ethanone, 1-(2,3,4,7,8,8a-hexahydro- 3,6,8,8-tetramethyl-1H-3a,7- methanoazulen-5-yl)-, [3R-. Available at: https://www.industrialchemicals.gov.
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • HiMedia Laboratories. Indole Detection Reagent - Safety Data Sheet. Available at: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • University of St Andrews. Disposal of Chemical Waste. Safety Office. Available at: [Link]

  • Neogen. (2019, February 27). Natural E-300, Safety Data Sheet, English. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 3). PUBLIC REPORT Ethanone, 1-(5-propyl-1,3-benzodioxol-2-yl). Available at: [Link]

  • Senfeida. 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. Available at: [Link]

Sources

Personal protective equipment for handling 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Protocol

As researchers, we often handle "early discovery" intermediates like 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (also known as 5-Benzyloxy-3-acetylindole). Unlike commodity chemicals, these specific structural analogs often lack comprehensive toxicological datasets.

Crucial Safety Directive: In the absence of specific LD50 or sensitization data, you must adopt a Structure-Activity Relationship (SAR) safety posture. This compound contains an indole core (biologically active scaffold) and a benzyloxy ether moiety. Based on analogous compounds (e.g., 5-benzyloxyindole-3-carboxaldehyde), this substance must be treated as a confirmed irritant (Skin/Eye/Respiratory) and a potential sensitizer .

This guide defines the operational envelope for handling this compound with zero tolerance for exposure.

Part 1: Risk Assessment & Hazard Identification

GHS Classification (Derived from Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (potential due to benzyloxy moiety).

Physical State Hazards: This compound typically presents as a fine, off-white to yellow powder. The primary vector for exposure is inhalation of fugitive dust during weighing and dermal absorption during solubilization.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system.

Zone of Protection Required Equipment Technical Justification (The "Why")
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Secondary: N95 (minimum) or P100 respirator if handling outside a hood cannot be avoided.Indole derivatives are potent signaling molecules. Inhalation of dust allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.
Hand Protection (Solids) Double Nitrile Gloves (Minimum thickness: 5 mil).Nitrile provides excellent resistance to dry organic solids. Double gloving ensures that micro-tears in the outer layer do not compromise the skin barrier.[5]
Hand Protection (Solutions) Silver Shield / Laminate Gloves (if dissolved in DCM/Chloroform).Critical: Indoles are often dissolved in halogenated solvents. Nitrile degrades rapidly (<5 mins) in Dichloromethane (DCM). If using DCM, you must use laminate gloves.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient. Fine powders behave like fluids in air currents; goggles seal the eyes from airborne particulates that bypass side-shields.
Body Tyvek® Lab Coat or Sleeve Covers + Closed-toe shoes.Cotton lab coats can trap dust in the fibers, creating a secondary exposure source later. Tyvek sheds particles.

Part 3: Operational Handling Workflow

Safety is not just gear; it is a process. The following workflow minimizes the time the compound is "open" to the environment.

Workflow Visualization

ChemicalHandling cluster_control Critical Control Points Storage Storage (4°C, Desiccated) Weighing Weighing Station (Balance Enclosure) Storage->Weighing 1. Transfer Sealed Container Solubilization Solubilization (Fume Hood Only) Weighing->Solubilization 2. Transport Solid in Secondary Containment Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction 3. Add Solvent (DCM/DMSO) Waste Disposal (Solid vs Liquid) Reaction->Waste 4. Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the high-risk phases of weighing and solubilization.

Step-by-Step Protocol

1. Preparation & Inspection

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Sash Height: Ensure fume hood sash is at the certified working height.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Indole powders are often static-charged and will "jump" onto spatulas and gloves.

2. Weighing (The Highest Risk Step)

  • Never weigh this compound on an open bench.

  • If a balance enclosure is unavailable, place the balance inside the fume hood.

  • Technique: Use a disposable weighing boat. Do not return excess chemical to the stock bottle to prevent cross-contamination.

3. Solubilization

  • Add solvent (e.g., DMSO, Methanol, or DCM) immediately after weighing to "wet" the powder. Once in solution, the inhalation risk drops, but the permeation risk increases .

  • Scientist's Note: If using DMSO, remember that DMSO is a skin penetrant carrier. It will carry the indole derivative through your skin and gloves. Change gloves immediately if a splash occurs.[6]

4. Deactivation & Cleanup

  • Wipe down the balance and surrounding area with a soap/water solution, followed by ethanol.

  • Do not use compressed air to clean the balance; this aerosolizes the residue.

Part 4: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[3][7] Hold eyelids open. Time is tissue; do not wait for medical personnel to start flushing.

  • Skin Contact: Wash with soap and copious water.[1][3][7][8][9] Avoid alcohol-based hand sanitizers immediately after exposure, as they can increase solubility and absorption of the compound.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Strategy

Segregate waste based on the solvent system used, not just the compound.

Waste Stream Composition Container Labeling
Solid Waste Contaminated gloves, weigh boats, paper towels."Hazardous Waste: Solid - Indole Derivative Contaminated"
Liquid Waste A Aqueous washes, Methanol/Ethanol solutions."Flammable / Organic Solvents"
Liquid Waste B Solutions in DCM, Chloroform."Halogenated Organic Waste" (Do not mix with Waste A)

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Benzyloxyindole-3-carboxaldehyde (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Benzyloxyindole-3-acetic acid. National Library of Medicine. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile vs. Solvents. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.